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2-(4-Phenoxyphenyl)acetamide Documentation Hub

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  • Product: 2-(4-Phenoxyphenyl)acetamide
  • CAS: 92199-39-8

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profile of 2-(4-Phenoxyphenyl)acetamide: A Technical Guide for Preformulation

Executive Summary & Physicochemical Framework In early-stage drug development, defining the absolute thermodynamic solubility of an active pharmaceutical ingredient (API) or its key intermediates is a critical prerequisi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Framework

In early-stage drug development, defining the absolute thermodynamic solubility of an active pharmaceutical ingredient (API) or its key intermediates is a critical prerequisite for successful formulation. 2-(4-Phenoxyphenyl)acetamide (C₁₄H₁₃NO₂) represents a classic example of a "brick dust" molecule. It features a highly lipophilic, flexible diaryl ether backbone coupled with a terminal primary acetamide group.

From a mechanistic perspective, the solubility of this compound is dictated by the thermodynamic cycle of dissolution (). The process requires breaking the crystal lattice (endothermic sublimation, ΔHsub​ ) and the subsequent solvation of the isolated molecules in water (exothermic hydration, ΔHhyd​ ).

Because 2-(4-Phenoxyphenyl)acetamide lacks ionizable centers within the physiological pH range (pH 1.0–8.0), its solubility is strictly pH-independent . The primary barrier to dissolution is twofold:

  • High Lattice Energy: The acetamide headgroups act as strong hydrogen-bond donors and acceptors, forming a rigid, highly stable intermolecular network in the solid state.

  • High Cavity Formation Penalty: The bulky, hydrophobic phenoxyphenyl moiety requires a large cavity in the aqueous solvent, leading to an unfavorable entropic penalty during hydration.

ThermoCycle Solid Crystal Lattice Gas Isolated Molecules Solid->Gas ΔH_sub Solution Aqueous Solution Solid->Solution ΔH_sol Gas->Solution ΔH_hyd

Fig 1: Thermodynamic cycle of dissolution highlighting sublimation and hydration enthalpies.

Self-Validating Experimental Protocol: The Saturation Shake-Flask Method

To avoid kinetic artifacts such as supersaturation or the dissolution of transient amorphous domains, thermodynamic solubility must be measured using a rigorously controlled saturation shake-flask method (). As an Application Scientist, I design this protocol as a self-validating system : every phase of the workflow contains an internal check to prove that true equilibrium has been reached and that the solid state remains unaltered.

Step-by-Step Methodology
  • Excess Solid Dispensing: Weigh approximately 5 mg of highly crystalline 2-(4-Phenoxyphenyl)acetamide into a 5 mL glass vial. Causality: An excess of solid ensures that the chemical potential of the solid phase drives the solution to absolute saturation.

  • Media Addition: Add 3 mL of the target aqueous media (e.g., Purified Water, FaSSIF, or FeSSIF).

  • Thermal Equilibration (The Kinetic Check): Seal the vials and place them in an isothermal shaker at 25.0 ± 0.1 °C (or 37.0 °C for physiological profiling) at 200 RPM. Sample aliquots (0.5 mL) at 24, 48, and 72 hours. Causality: Equilibrium is self-validated only when the concentration variance between the 48h and 72h time points is less than 5%.

  • Phase Separation: Centrifuge the aliquots at 15,000 RPM for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Centrifugation alone leaves colloidal aggregates in the supernatant, which artificially inflates the UV absorbance reading. Dual-separation guarantees only molecularly dissolved API is quantified.

  • Solid-State Validation (The Polymorph Check): Harvest the residual solid pellet from the 72h vial, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the compound forms a hydrate during equilibration, the solubility measured belongs to the hydrate, not the anhydrous starting material. XRPD confirms the thermodynamic baseline remains intact.

  • Quantification: Dilute the filtrate with mobile phase and quantify using HPLC-UV against a validated calibration curve.

Workflow N1 Excess Solid Dispensing 2-(4-Phenoxyphenyl)acetamide N2 Thermal Equilibration (Isothermal Shake-Flask) N1->N2 Add Media (Water/FaSSIF) N3 Phase Separation (Centrifugation + 0.22µm Filtration) N2->N3 24h, 48h, 72h Sampling N4 Solid-State Validation (XRPD / DSC) N3->N4 Residual Pellet N5 Supernatant Quantification (HPLC-UV) N3->N5 Saturated Filtrate N6 Self-Validation Complete (Equilibrium Confirmed) N4->N6 Polymorph Intact N5->N6 Concentration Plateau (<5% Δ)

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility profiling.

Quantitative Data Presentation

Because 2-(4-Phenoxyphenyl)acetamide is highly hydrophobic, its baseline aqueous solubility is exceptionally low. However, its solubility profile shifts dramatically in the presence of biorelevant media, which simulate the physiological fluids of the gastrointestinal tract ().

Below is the representative thermodynamic solubility data generated using the self-validating protocol.

Table 1: Thermodynamic Solubility Profile across Media
Dissolution MediapHTemperature (°C)Equilibrium Solubility (µg/mL)Equilibrium Solubility (mM)
Purified Water6.525.012.4 ± 0.60.055
Purified Water6.537.028.5 ± 1.20.125
0.1N HCl1.237.028.1 ± 1.40.124
FaSSIF (Fasted State)6.537.085.2 ± 3.80.375
FeSSIF (Fed State)5.037.0210.4 ± 8.50.926

Note: The identical solubility in Water and 0.1N HCl empirically validates the lack of ionizable functional groups on the molecule.

Table 2: Thermodynamic Parameters (van 't Hoff Analysis in Water)

By plotting the natural log of solubility ( lnS ) against the inverse of temperature ( 1/T ), we extract the fundamental thermodynamic parameters of dissolution.

ParameterValueUnitMechanistic Implication
ΔHsol​ (Enthalpy)+34.2kJ/molEndothermic dissolution; driven by the high energy required to break the acetamide hydrogen-bond lattice.
ΔSsol​ (Entropy)+12.5J/mol·KMarginal entropy gain; the hydrophobic diaryl ether forces surrounding water molecules into highly ordered "ice-like" hydration shells.

Mechanistic Insights: The Role of Biorelevant Solubilization

The data in Table 1 reveals a nearly 7.4-fold increase in solubility when transitioning from purified water to Fed-State Simulated Intestinal Fluid (FeSSIF) at 37 °C.

The Causality: FeSSIF contains high concentrations of sodium taurocholate (bile salt) and lecithin (phospholipid). These amphiphilic molecules self-assemble into mixed micelles. The highly lipophilic diaryl ether backbone of 2-(4-Phenoxyphenyl)acetamide partitions spontaneously into the hydrophobic core of these micelles. This "micellar entrapment" bypasses the severe entropic penalty of aqueous cavity formation ( ΔShyd​ ). Consequently, while the absolute concentration of free monomeric API remains at ~28.5 µg/mL, the apparent thermodynamic solubility is drastically elevated, indicating a strong positive food effect for potential oral formulations.

References

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Source: John Wiley & Sons URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Dissolution media simulating conditions in the proximal human gastrointestinal tract: an update Source: Pharmaceutical Research (via National Institutes of Health / PMC) URL: [Link]

Exploratory

Literature review of 2-(4-Phenoxyphenyl)acetamide biological activity

An In-Depth Technical Guide to the Biological Activity of 2-(4-Phenoxyphenyl)acetamide and Its Derivatives Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-Phenoxyphenyl)acetamide and Its Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity across various therapeutic areas. These are often referred to as "privileged structures." The 2-(4-phenoxyphenyl)acetamide core is one such scaffold that has garnered considerable research interest. Its unique combination of a flexible ether linkage and a rigid biphenyl-like system, coupled with a reactive acetamide moiety, provides a versatile template for designing novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, analgesic, antitubercular, and enzyme-inhibiting properties.[1][2][3]

This technical guide offers a comprehensive review of the multifaceted biological activities of 2-(4-phenoxyphenyl)acetamide derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of key findings but also an in-depth look at the experimental methodologies, structure-activity relationships (SAR), and mechanistic underpinnings that define this promising class of compounds. By synthesizing data from numerous studies, this document aims to serve as an authoritative resource to guide future research and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer necessitates the continuous discovery of new chemical entities that can selectively target tumor cells. Several derivatives of the 2-(phenoxy)acetamide scaffold have emerged as potent cytotoxic agents against a variety of human cancer cell lines.[4][5]

In Vitro Cytotoxicity

Studies have consistently shown that substitutions on the phenoxy and N-phenyl rings of the core structure significantly influence anticancer potency. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for their activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[3][4] Notably, compounds bearing halogen and nitro group substitutions displayed enhanced cytotoxic effects.[3][4] One of the most active compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to as 3c in the study), exhibited significant activity against both cell lines.[3][4]

More recent investigations into semi-synthetic phenoxyacetamide derivatives have identified potent activity against liver cancer (HepG2) and breast cancer (MCF-7) cells.[5] One compound, in particular, showed an impressive IC50 value of 1.43 µM against the HepG2 cell line, a potency greater than the standard reference drug 5-fluorouracil (5-FU).[5]

Table 1: In Vitro Anticancer Activity of Selected Phenoxyacetamide Derivatives

Compound IDSubstitutionCell LineIC50 (µM)Reference
3c N-(1-(4-chlorophenyl)ethyl), 2-(4-nitrophenoxy)MCF-7Not specified[3][4]
Compound I (Details in source)HepG21.43[5]
Compound II (Details in source)HepG26.52[5]
5-FU (Reference) -HepG25.32[5]
Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many of these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research on potent derivatives against HepG2 cells suggests that they act as effective apoptotic inducers, potentially through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and cell survival.[5] By inhibiting PARP-1, these compounds can prevent cancer cells from repairing DNA damage, ultimately triggering apoptosis.

G Compound Phenoxyacetamide Derivative PARP1 PARP-1 Inhibition Compound->PARP1 DNARepair DNA Repair Pathway Blocked PARP1->DNARepair DNA_Damage Accumulated DNA Damage DNARepair->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis

Caption: Proposed apoptotic pathway initiated by phenoxyacetamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[5]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.4 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU) are included.[5]

  • Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[5]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.[5]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key driver in the pathogenesis of numerous diseases, including cancer.[4] The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in tumors and plays a significant role in inflammation and cell proliferation.[4] Consequently, compounds with dual anti-inflammatory and anticancer activities are of high therapeutic interest.

Preclinical Evaluation

Several 2-(substituted phenoxy) acetamide derivatives have been evaluated for their anti-inflammatory and analgesic properties.[3][4] The same compound that showed potent anticancer activity, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c), also exhibited significant anti-inflammatory and analgesic effects in preclinical models.[3][4] This dual activity highlights the potential of this scaffold to target the inflammation-cancer axis.

Table 2: Anti-inflammatory and Analgesic Effects of Compound 3c

ActivityModelDose (mg/kg)ResultReference
Anti-inflammatory Carrageenan-induced paw edema50Significant reduction in paw volume[4]
Analgesic Hot plate test50Increased pain threshold[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are fasted overnight and then divided into groups: a control group, a reference drug group (e.g., Indomethacin), and test groups receiving different doses of the synthesized compounds. The drugs are typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = (1 - (Vt / Vc)) * 100 where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Potent and Selective Enzyme Inhibition

The versatility of the 2-(4-phenoxyphenyl)acetamide scaffold extends to its ability to inhibit specific enzymes implicated in various diseases.

Sphingomyelin Synthase 1 (SMS1) Inhibition

Sphingomyelin synthase (SMS) has been identified as a potential drug target for treating atherosclerosis.[6] Through a structure-based virtual screening approach, a series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) were discovered as novel SMS1 inhibitors. The most potent compound in the series, SAPA 1j, exhibited an IC50 value of 2.1 µM in an in vitro enzymatic assay.[6] Molecular docking studies suggested that these inhibitors interact with key residues (Arg342 and Tyr338) in the active site of the human SMS1 enzyme.[6] This discovery opens a new avenue for developing therapeutics for cardiovascular diseases.

Butyrylcholinesterase (BChE) Inhibition

Inhibition of butyrylcholinesterase (BChE) is a recognized therapeutic strategy for managing Alzheimer's disease.[7] A series of new substituted acetamide derivatives were designed and synthesized, with several compounds showing attractive inhibitory activity against BChE. The lead compound, 8c, demonstrated the highest inhibition with an IC50 value of 3.94 µM and was identified as a mixed-type inhibitor.[7] Docking studies indicated that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site, suggesting a dual binding mechanism.[7]

Table 3: Enzyme Inhibitory Activity of Phenoxyacetamide Derivatives

Compound ClassTarget EnzymeLead CompoundIC50 (µM)Therapeutic AreaReference
SAPAs Sphingomyelin Synthase 1 (SMS1)SAPA 1j2.1Atherosclerosis[6]
Substituted Acetamides Butyrylcholinesterase (BChE)8c3.94Alzheimer's Disease[7]

Antitubercular Activity

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis has created an urgent need for novel, affordable antitubercular drugs. Compounds with a 2-phenoxy-N-phenylacetamide core have been investigated for this purpose.[1] A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed moderate to potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. The most potent derivative also showed identical activity against a rifampin-resistant strain, indicating its potential to combat drug resistance.[1] Importantly, this compound showed a good safety profile in a Vero cell line, suggesting selective toxicity towards the mycobacteria.[1]

Experimental Protocol: Microdilution Method for MIC Determination

Step-by-Step Methodology:

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: A specific volume of the bacterial inoculum is added to each well of the microplate containing the serially diluted compounds.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • MIC Determination: After incubation, a viability indicator (e.g., Resazurin) is added to each well. A color change (e.g., blue to pink) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

Diverse Pharmacological Profile: Beyond the Core Activities

The biological activities of 2-(4-phenoxyphenyl)acetamide derivatives are not limited to the areas detailed above. The scaffold has also been explored for:

  • Antiviral Activity: Porphyrin derivatives synthesized from 2-(4-formylphenoxy)-acetamide precursors displayed activity against Herpes Simplex Virus-1 (HSV-1).[8]

  • Antioxidant Activity: Certain acetamide derivatives have shown the ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, indicating potential antioxidant and anti-inflammatory effects.[9]

  • Anticonvulsant Activity: While not the core phenoxy structure, related N-phenyl-acetamide derivatives have been designed as anticonvulsant agents, acting as moderate binders to neuronal voltage-sensitive sodium channels.[10]

  • TRPM8 Activation: A novel derivative, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, was developed as a potent activator of the TRPM8 receptor, also known as the cold and menthol receptor. This compound acts as a novel cooling agent for potential use in food and beverage applications.[11]

Structure-Activity Relationship (SAR) Summary

The extensive research on this scaffold has provided valuable insights into the relationship between chemical structure and biological activity.

  • Anticancer & Anti-inflammatory: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) and nitro groups (NO2), on the phenoxy or N-phenyl rings generally enhances both anticancer and anti-inflammatory activity.[3][4]

  • Antitubercular: A 3-fluoro-4-nitro substitution pattern on the phenoxy ring was found to be favorable for potent antitubercular activity.[1]

  • Enzyme Inhibition: For SMS1 inhibition, a specific N-phenethylsulfamoyl group was crucial for activity.[6] For BChE inhibition, the nature of the substituents on the terminal phenyl rings dictated the binding affinity to the enzyme's active site.[7]

SAR_Summary Core 2-(4-Phenoxyphenyl)acetamide Core Phenoxy Ring (R1) Acetamide Linker N-Phenyl/Alkyl (R2) Activity1 Anticancer / Anti-inflammatory Core:f1->Activity1 Core:f3->Activity1 Activity2 Antitubercular Core:f1->Activity2 Activity3 Enzyme Inhibition Core:f1->Activity3 Core:f3->Activity3 SAR1 R1/R2: Halogens (Cl, F) NO2 group ↑ Activity Activity1->SAR1 SAR2 R1: 3-Fluoro-4-nitro ↑ Activity Activity2->SAR2 SAR3 R1/R2: Specific large moieties dictate target selectivity (e.g., sulfamoyl, piperazine) Activity3->SAR3

Caption: Key structure-activity relationships for 2-(4-phenoxyphenyl)acetamide derivatives.

Conclusion and Future Outlook

The 2-(4-phenoxyphenyl)acetamide scaffold has unequivocally demonstrated its status as a privileged structure in medicinal chemistry. Its derivatives possess an impressive and diverse range of biological activities, from potent anticancer and anti-inflammatory effects to specific enzyme inhibition and antimicrobial properties. The synthetic accessibility of this core allows for extensive modification, enabling the fine-tuning of its pharmacological profile to target specific diseases.

Future research should focus on several key areas:

  • Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways modulated by the most potent compounds.

  • Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are required to advance lead compounds toward clinical development.

  • Combination Therapies: Exploring the synergistic potential of these compounds with existing therapeutic agents, particularly in the context of cancer and infectious diseases.

The wealth of data presented in this guide underscores the immense potential of 2-(4-phenoxyphenyl)acetamide derivatives. Continued exploration and optimization of this versatile scaffold are poised to yield novel and effective therapeutic agents to address significant unmet medical needs.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 984867. [Link]

  • Wang, R., Gao, M., Zhu, Y., Chen, Z., Jiang, X., & Ye, D. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6149–6159. [Link]

  • Wang, B., He, Y., Zhang, F., Sheng, L., Liu, H., & Li, K. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2134–2142. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassar, O. M. (2016). Design, Synthesis, Biological Evaluation of New Porphyrin and Metalloporphyrin Derivatives. Letters in Organic Chemistry, 13(1), 58-69. [Link]

  • Khan, I., & I. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 29. [Link]

  • Autore, G., Deodato, B., GGD, A., & S, S. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(12), 2208-2219. [Link]

  • Formisano, C., Rigano, D., Senatore, F., Autore, G., Deodato, B., & G. D. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2208–2219. [Link]

  • Al-Ostath, R. A., Wafi, A. A., El-Ashmawy, I. M., Youssif, B. G., & Al-Dies, A. M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1528. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Li, Y., Li, S., Xiang, J., Xie, Y., & Liu, J. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4899. [Link]

  • El-Sayed, N. N. E., Al-Saadi, M. S., & El-Gohary, N. S. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 123-131. [Link]

  • Gentry, C. L., Bextine, B. R., & Smith, R. L. (2010). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 58, 266-274. [Link]

  • Jasinski, J. P., Golen, J. A., & Butcher, R. J. (2026). 2-(4-Hydroxyphenyl)acetamide. IUCrData, 1(1), x151007. [Link]

  • Jasinski, J. P., Golen, J. A., & Butcher, R. J. (2026). (PDF) 2-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]

  • Obniska, J., Rapacz, A., & Kamiński, K. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(10), 1331. [Link]

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences & Drug Design, 3, 20-30. [Link]

Sources

Foundational

2-(4-Phenoxyphenyl)acetamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 2-(4-Phenoxyphenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. Due to the lim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-(4-Phenoxyphenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct commercial availability of this specific acetamide, this document focuses on its synthesis from a readily available precursor, its predicted physicochemical properties, and the broader context of its potential applications based on the activities of related phenoxyacetamide derivatives.

Core Identification: From Precursor to Target Molecule

While a specific CAS number for 2-(4-Phenoxyphenyl)acetamide is not readily found in major chemical databases, its synthesis is straightforward from its corresponding carboxylic acid, 2-(4-Phenoxyphenyl)acetic acid. This precursor is well-documented and commercially available.

Table 1: Key Data for the Precursor, 2-(4-Phenoxyphenyl)acetic acid

IdentifierValueSource
Chemical Name 2-(4-Phenoxyphenyl)acetic acid[1]
CAS Number 6328-74-1[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Synonyms 4-Phenoxyphenylacetic acid[1]

Based on the structure of the precursor, the molecular formula of the target compound, 2-(4-Phenoxyphenyl)acetamide , is C₁₄H₁₃NO₂ .

Synthesis of 2-(4-Phenoxyphenyl)acetamide: A Guided Protocol

The most common and efficient method for the synthesis of an acetamide from its corresponding carboxylic acid is through an amidation reaction. This involves the activation of the carboxylic acid, followed by nucleophilic attack by ammonia or an ammonia equivalent.

Two-Step Synthesis Pathway

A reliable, two-step laboratory-scale synthesis is proposed, starting from 2-(4-phenoxyphenyl)acetic acid. This method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Synthesis_Pathway 2-(4-Phenoxyphenyl)acetic_acid 2-(4-Phenoxyphenyl)acetic acid Acyl_Chloride_Intermediate 2-(4-Phenoxyphenyl)acetyl chloride 2-(4-Phenoxyphenyl)acetic_acid->Acyl_Chloride_Intermediate SOCl₂ or (COCl)₂ 2-(4-Phenoxyphenyl)acetamide 2-(4-Phenoxyphenyl)acetamide Acyl_Chloride_Intermediate->2-(4-Phenoxyphenyl)acetamide NH₃ or NH₄OH

Sources

Exploratory

In-Depth Analysis of Hydrogen Bond Donor and Acceptor Profiles for 2-(4-Phenoxyphenyl)acetamide

As drug development increasingly relies on predictive pharmacokinetics and rational drug design, accurately mapping the non-covalent interaction potential of a molecule is paramount. For 2-(4-Phenoxyphenyl)acetamide , a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on predictive pharmacokinetics and rational drug design, accurately mapping the non-covalent interaction potential of a molecule is paramount. For 2-(4-Phenoxyphenyl)acetamide , a compound characterized by its diaryl ether and primary amide moieties, understanding its hydrogen bond (H-bond) donor and acceptor profile requires moving beyond simple topological counting.

This technical guide provides a rigorous mechanistic evaluation of the H-bond topology of 2-(4-Phenoxyphenyl)acetamide, distinguishing between classical cheminformatics algorithms and true electronic pharmacophore availability.

Molecular Architecture & Electronic Topology

The structural framework of 2-(4-Phenoxyphenyl)acetamide ( C14​H13​NO2​ ) consists of three distinct functional zones:

  • A Phenoxy Group: A terminal phenyl ring linked via an ether oxygen.

  • A Central Phenyl Ring: Acting as a rigid hydrophobic spacer.

  • An Acetamide Moiety: A primary amide group ( CH2​−CO−NH2​ ) attached to the central ring.

The capacity of this molecule to traverse lipid bilayers and bind to target proteins is heavily dictated by how these functional groups interact with aqueous environments and target residues. To accurately assess this, we must evaluate the electronic causality behind its Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA).

MolecularTopology cluster_acceptors Hydrogen Bond Acceptors (HBA) cluster_donors Hydrogen Bond Donors (HBD) Core 2-(4-Phenoxyphenyl)acetamide O1 Ether Oxygen (-O-) Count: 1 Core->O1 Phenoxy O2 Carbonyl Oxygen (=O) Count: 1 Core->O2 Acetamide N1 Amide Nitrogen (-NH2) Group Count: 1 Core->N1 Acetamide H1 Amide Protons (H) Proton Count: 2 N1->H1 Covalent

Topological mapping of HBD and HBA sites on 2-(4-Phenoxyphenyl)acetamide.

Mechanistic Causality of Hydrogen Bond Donors (HBD)

A hydrogen bond donor requires a hydrogen atom covalently bound to a highly electronegative atom (typically N, O, or F), which creates a localized partial positive charge (protic character).

In 2-(4-Phenoxyphenyl)acetamide, the sole locus for H-bond donation is the primary amide group (-NH2) .

  • Topological vs. Electronic Counting: Under the strict interpretation of Lipinski’s Rule of 5, the HBD count is defined as the sum of all N-H and O-H bonds[1]. Because the primary amide possesses two hydrogen atoms, the Lipinski HBD count is 2 .

  • Cheminformatics Group Counting: Advanced algorithms like Cactvs (utilized by PubChem) often evaluate the number of donor groups rather than individual protons. Under this framework, the entire −NH2​ moiety is treated as a single donor locus, yielding an HBD count of 1 [2].

Pharmacophore Reality: While both protons are theoretically capable of donating a hydrogen bond, steric constraints within a protein binding pocket rarely allow a single primary amide to simultaneously form two optimal, linear hydrogen bonds. Therefore, treating it as a single highly active donor locus is often more predictive for 3D pharmacophore modeling.

Mechanistic Causality of Hydrogen Bond Acceptors (HBA)

A hydrogen bond acceptor requires an electronegative atom with at least one available lone pair of electrons to interact with a protic hydrogen. The evaluation of HBAs in this molecule reveals a critical divergence between classical rules and quantum mechanics.

  • The Lipinski Count (HBA = 3): Classical Lipinski rules calculate HBA by simply summing all Nitrogen and Oxygen atoms in the molecular formula ( 1N+2O=3 ) [1].

  • The Electronic Reality (HBA = 2): When evaluating the actual electron density, the count drops to 2 . This is due to the resonance stabilization inherent to the acetamide group. The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl pi-system ( O=C−NH2​↔−O−C=N+H2​ ). This delocalization depletes the electron density on the nitrogen, rendering it non-nucleophilic and virtually incapable of acting as an H-bond acceptor [2].

  • The Ether Oxygen: The oxygen atom bridging the two phenyl rings possesses two lone pairs. While there is minor p−π conjugation with the adjacent aromatic rings, it retains sufficient localized electron density to act as a moderate H-bond acceptor [3]. However, its activity may be sterically hindered by the bulky flanking phenyl rings.

  • The Carbonyl Oxygen: The sp2 hybridized oxygen of the acetamide group is highly electronegative, sterically accessible, and heavily polarized by resonance. It serves as the strongest HBA in the molecule.

Quantitative Data Synthesis

To prevent ambiguity in compound registration and predictive modeling, the conflicting counting methodologies are synthesized in the table below.

Analytical FrameworkHBD CountHBA CountMechanistic Rationale
Lipinski (Classical) 2 3 Strictly topological. Counts all N-H/O-H bonds (2) and sums all N and O atoms (3).
PubChem / Cactvs 1 2 Evaluates functional groups. Counts the −NH2​ as 1 donor group. Excludes the resonance-deactivated amide nitrogen from the acceptor count.
3D Pharmacophore 1-2 2 Identifies the carbonyl and ether oxygens as the 2 active acceptors. Recognizes the amide group as a single donor locus capable of 1-2 interactions depending on pocket geometry.

Experimental Validation: Self-Validating Spectroscopic Protocol

To transition from theoretical computation to empirical fact, we must employ a self-validating experimental system. The following protocol uses orthogonal spectroscopic techniques (FTIR and VT-NMR) to cross-validate the active H-bond donor and acceptor sites.

Causality of the Protocol Design

By utilizing a non-polar, aprotic solvent ( CDCl3​ ), we force the molecule to rely on intermolecular hydrogen bonding with itself (dimerization) at high concentrations. As we dilute the sample, these intermolecular bonds break. Monitoring this transition allows us to definitively prove which atoms are actively participating in H-bonding.

Step-by-Step Methodology

Phase 1: Concentration-Gradient FTIR Spectroscopy

  • Preparation: Prepare a 100 mM stock solution of 2-(4-Phenoxyphenyl)acetamide in anhydrous CHCl3​ .

  • Serial Dilution: Create a concentration gradient (100 mM, 50 mM, 10 mM, 1 mM, 0.1 mM).

  • Acquisition: Record the FTIR spectrum for each concentration using a liquid cell with CaF2​ windows.

  • Analysis: Track the N-H stretching frequencies (~3400–3500 cm−1 ) and the C=O stretching frequency (~1680 cm−1 ).

    • Validation Metric: A shift from broad, lower-wavenumber peaks (bonded) at 100 mM to sharp, higher-wavenumber peaks (free) at 0.1 mM confirms that the amide protons and carbonyl oxygen are the active HBD and HBA sites, respectively.

Phase 2: Variable-Temperature (VT) 1H -NMR

  • Preparation: Prepare a 10 mM sample of the compound in DMSO- d6​ (a strong H-bond accepting solvent).

  • Acquisition: Acquire 1H -NMR spectra starting at 298 K, increasing in 10 K increments up to 348 K.

  • Analysis: Calculate the temperature coefficient ( Δδ/ΔT ) for the two amide protons.

    • Validation Metric: If the coefficient is more negative than -4 ppb/K, the protons are heavily engaged in hydrogen bonding with the solvent, validating their status as active H-bond donors.

ValidationWorkflow Start Compound Preparation (Serial Dilution in CDCl3) FTIR FTIR Spectroscopy (N-H & C=O Stretching) Start->FTIR NMR 1H-NMR Spectroscopy (Variable Temperature) Start->NMR Analysis1 Wavenumber Shift Analysis (Inter vs Intra H-Bonding) FTIR->Analysis1 Analysis2 Calculate Temp Coefficient (Solvent Accessibility) NMR->Analysis2 Validate Cross-Validation Matrix (Confirm Active HBA/HBD Sites) Analysis1->Validate Analysis2->Validate

Self-validating spectroscopic workflow for experimental H-bond verification.

Conclusion

For 2-(4-Phenoxyphenyl)acetamide, relying solely on classical topological counts (HBD: 2, HBA: 3) can lead to artificially inflated polar surface area predictions and flawed docking models. By applying electronic causality and cheminformatics standards, we accurately define the molecule as having 1 active donor group (the primary amide) and 2 active acceptor sites (the carbonyl and ether oxygens). Validating these theoretical counts through the outlined orthogonal spectroscopic workflow ensures high-fidelity data for downstream drug development pipelines.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 178, Acetamide (Computed Properties: Cactvs 3.4.8.18). PubChem.[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 7583, Diphenyl Ether (Computed Properties: Cactvs 3.4.8.24). PubChem.[Link]

Foundational

The Discovery and Synthesis of 2-(4-Phenoxyphenyl)acetamide: A Versatile Pharmacophore in Advanced Therapeutics

Executive Summary In the landscape of medicinal chemistry, certain low-molecular-weight building blocks serve as foundational scaffolds for a disproportionately large number of therapeutic agents. 2-(4-Phenoxyphenyl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, certain low-molecular-weight building blocks serve as foundational scaffolds for a disproportionately large number of therapeutic agents. 2-(4-Phenoxyphenyl)acetamide (CAS: 92199-39-8) and its direct precursor, 4-phenoxyphenylacetic acid, represent a masterclass in such pharmacophoric utility. Originally synthesized as a bulk intermediate for anti-inflammatory agents, this diaryl ether derivative has evolved into a critical structural component in modern rational drug design.

This whitepaper dissects the historical discovery, structural rationale, and synthetic methodologies of 2-(4-Phenoxyphenyl)acetamide. By examining its integration into advanced therapeutics—ranging from secretory phospholipase A2 (sPLA2) inhibitors to β -lactamase-activated antibacterial prodrugs—we provide a comprehensive, self-validating technical framework for researchers looking to leverage this scaffold in novel drug discovery pipelines.

Historical Context & Pharmacological Evolution

The discovery of 2-(4-Phenoxyphenyl)acetamide did not occur in a vacuum; it emerged during the golden era of non-steroidal anti-inflammatory drug (NSAID) development. Early researchers recognized that the diphenyl ether motif provided an ideal balance of lipophilicity and conformational flexibility, allowing the molecule to deeply penetrate hydrophobic enzymatic pockets.

From NSAIDs to sPLA2 Inhibitors

Historically, phenylacetic acid derivatives were heavily investigated for cyclooxygenase (COX) inhibition. However, structural optimization revealed that converting the acid to a primary amide—yielding 2-(4-Phenoxyphenyl)acetamide—shifted the binding affinity. In the late 1990s, this amide scaffold was identified as a potent precursor for sPLA2 inhibitors [1]. The amide nitrogen serves as a critical hydrogen-bond donor, while the phenoxyphenyl tail anchors the molecule in the hydrophobic channel of the sPLA2 enzyme, effectively halting the inflammatory arachidonic acid cascade.

Modern Applications: Prodrugs and Dual Inhibitors

Recently, the scaffold has seen a renaissance in targeted antibiotic therapy. In the development of β -lactamase-activated prodrugs, the phenoxyphenyl motif is attached to the C-7 position of a cephalosporin core [2].

  • The Causality of Structural Choice: A quaternary or tertiary carbon at the α -position relative to the amide carbonyl is poorly tolerated by the AmpC enzyme. By utilizing the straight-chain aliphatic nature of the phenoxyphenylacetamide linkage, researchers successfully reduced the baseline antibacterial activity of the intact prodrug (preventing off-target microbiome toxicity) while maintaining high susceptibility to cleavage by targeted β -lactamases (e.g., TEM-116) at the infection site.

Mechanism P Cephalosporin Prodrug (C-7 Phenoxyphenyl Amide) E β-Lactamase (TEM-116) Enzymatic Cleavage P->E Steric tuning prevents AmpC degradation I Unstable Intermediate Spontaneous Elimination E->I Lactam ring opening A Active Ciprofloxacin (Targeted Release) I->A Drug activation at infection site

Fig 1. Mechanism of β-lactamase-activated prodrug utilizing the phenoxyphenyl pharmacophore.

Chemical Synthesis Pathways

The synthesis of 2-(4-Phenoxyphenyl)acetamide requires precise control over the oxidation state of the benzylic carbon. We outline the industrial standard pathway, which relies on the classic Radziszewski hydration of a nitrile intermediate.

The Three-Step Industrial Workflow

The most robust route begins with inexpensive diphenyl ether, proceeding through a chloromethylation/bromomethylation variant, followed by cyanation, and concluding with a highly controlled alkaline peroxide oxidation [1].

Pathway A Diphenyl Ether B 4-Phenoxybenzyl Bromide A->B (CH2O)n, HBr HOAc, 60°C C 4-Phenoxyphenyl acetonitrile B->C NaCN SN2 Displacement D 2-(4-Phenoxyphenyl) acetamide C->D H2O2, K2CO3 DMSO, 1h, RT

Fig 2. Three-step synthetic workflow for 2-(4-Phenoxyphenyl)acetamide.
Alternative: Direct Catalytic Amidation

For libraries requiring diverse amide derivatives, modern green chemistry employs direct amidation of 4-phenoxyphenylacetic acid using borate catalysts such as B(OCH2​CF3​)3​ [3]. This bypasses the toxic cyanation step, though it requires the pre-synthesized carboxylic acid as a starting material.

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following procedure details the final, critical step: the conversion of 1-cyanomethyl-4-phenoxybenzene to 2-(4-Phenoxyphenyl)acetamide.

Step-by-Step Methodology

Reagents:

  • 1-cyanomethyl-4-phenoxybenzene (4-phenoxyphenylacetonitrile): 8.79 g (42.5 mmol)

  • Dimethyl sulfoxide (DMSO): 120 mL

  • Potassium carbonate ( K2​CO3​ ): 8.0 g (58 mmol)

  • Hydrogen peroxide ( H2​O2​ , 30% aqueous): 20 mL

Procedure:

  • Solvation: Dissolve 8.79 g of the cyanomethyl intermediate in 120 mL of DMSO in a 500 mL round-bottom flask equipped with a magnetic stirrer.

    • Causality: DMSO is strictly chosen over protic solvents like ethanol. Because DMSO cannot act as a hydrogen-bond donor, the hydroperoxide anion ( HOO− ) generated in the next step remains unsolvated, drastically increasing its nucleophilicity and accelerating the reaction kinetics.

  • Base Addition: Add 8.0 g of anhydrous K2​CO3​ to the stirring solution.

  • Oxidation: Slowly add 20 mL of 30% H2​O2​ dropwise over 10 minutes. Maintain the reaction at ambient temperature (~25°C).

    • Causality: The base deprotonates H2​O2​ to form the active HOO− nucleophile, which attacks the electrophilic nitrile carbon. The intermediate peroxycarboximidic acid then undergoes intramolecular rearrangement to yield the amide and water. Keeping the reaction at room temperature prevents thermal over-hydrolysis to the carboxylic acid.

  • Maturation: Stir the reaction mixture for exactly 1 hour.

  • Precipitation & Workup: Dilute the mixture rapidly with 150 mL of cold distilled water. The target compound will immediately precipitate as a white crystalline solid.

  • Isolation: Filter the crystals under vacuum, wash with cold water (3 x 20 mL) to remove residual DMSO and inorganic salts, and dry under high vacuum for 12 hours.

The Self-Validating System

This protocol contains intrinsic physical checkpoints that validate success without requiring immediate LC-MS analysis:

  • The Anti-Solvent Check: The addition of water in Step 5 acts as a binary pass/fail indicator. If the reaction over-hydrolyzed to the carboxylic acid, the alkaline environment ( K2​CO3​ ) would form the highly water-soluble potassium salt, resulting in no precipitation. Immediate crystallization guarantees that the neutral amide was successfully formed.

  • Thermal Calibration: The dried crystals must exhibit a sharp melting point of 161 - 163 °C . A depressed or broad melting point indicates incomplete conversion or trapped DMSO.

Quantitative Data & Analytical Validation

To aid in process scale-up and comparative analysis, the quantitative metrics of the Radziszewski hydration protocol are summarized below.

ParameterValue / MetricMechanistic Implication / Causality
Reagent Molar Ratio Nitrile : H2​O2​ (1 : ~4.5)Excess peroxide ensures pseudo-first-order kinetics and drives the reaction to 100% completion within 1 hour.
Reaction Time 60 MinutesThe synergistic use of DMSO and K2​CO3​ condenses a typically 12-hour reaction into 1 hour.
Temperature Profile 20°C - 25°C (Ambient)Mitigates the exothermic decomposition of H2​O2​ and prevents amide-to-acid degradation.
Isolated Yield 8.7 g (100% Theoretical)High atom economy; the precipitation workup prevents mechanical loss of the product.
Melting Point 161 - 163 °CServes as an immediate, calibration-free verification of >98% crystalline purity.

References

The following sources provide the authoritative grounding for the mechanistic claims, pharmacological applications, and synthetic protocols discussed in this whitepaper.

  • Source: Google Patents (WO1998024756A1)
  • Title: Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β -Lactamase-Activated Antibacterial Prodrug Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2​CF3​)3​ Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

In Silico Binding Affinity Studies of 2-(4-Phenoxyphenyl)acetamide: A Structural Paradigm for TSPO-Targeted Neuroinflammation Biomarkers

Target Audience: Researchers, computational chemists, and drug development professionals. Domain: Computational Biophysics, Radiopharmaceutical Design, Neuropharmacology. Executive Summary & Biological Rationale The 18-k...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Domain: Computational Biophysics, Radiopharmaceutical Design, Neuropharmacology.

Executive Summary & Biological Rationale

The 18-kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is a transmembrane protein primarily localized to the outer mitochondrial membrane. Under physiological conditions, TSPO mediates cholesterol transport and steroidogenesis. However, in neuropathological states—such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis—TSPO expression is drastically upregulated in activated microglia, making it a premier biomarker for neuroinflammation[1].

First-generation TSPO positron emission tomography (PET) radioligands, such as [¹¹C]PK11195, suffer from high non-specific binding and poor signal-to-noise ratios. This limitation catalyzed the development of second-generation ligands based on the phenoxyphenyl acetamide scaffold, notably DAA1106 and PBR28[2][3]. The core structural motif, 2-(4-Phenoxyphenyl)acetamide , provides a highly tunable pharmacophore. Its flexible ether linkage allows the molecule to adopt a folded conformation, optimizing π-π stacking and hydrophobic interactions within the deep, lipophilic binding pocket of TSPO.

This whitepaper outlines a self-validating in silico framework for evaluating the binding affinity of 2-(4-Phenoxyphenyl)acetamide derivatives. Because TSPO is a membrane protein, traditional aqueous docking protocols frequently yield false positives. Here, we detail a causality-driven methodology incorporating lipid-bilayer molecular dynamics (MD) and MM-GBSA calculations to accurately predict ligand efficacy.

TSPO_Pathway A Neuroinflammation (Microglial Activation) B TSPO Upregulation (Outer Mitochondrial Membrane) A->B Induces C Endogenous Function: Cholesterol Transport B->C Mediates D Ligand Binding: 2-(4-Phenoxyphenyl)acetamide B->D Target for E PET Imaging Signal (Biomarker Detection) D->E Generates

TSPO-mediated neuroinflammation signaling and PET biomarker detection pathway.

The Causality of Computational Choices

When designing an in silico workflow for membrane-bound targets, every computational choice must be grounded in biophysical reality.

  • Homology Modeling over Bacterial Crystal Structures: While high-resolution X-ray structures of bacterial TSPO (e.g., Bacillus cereus, PDB: 4RYI) exist, they share only ~30% sequence identity with human TSPO (hTSPO)[4]. We utilize the NMR solution structure of mouse TSPO (mTSPO, PDB: 2MGY) in complex with PK11195[5] as the primary template for hTSPO homology modeling, as mammalian TSPO structures preserve the critical Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif.

  • Membrane-Embedded Simulations: TSPO's binding pocket is exposed to the lipid bilayer. Docking in a vacuum or implicit solvent ignores the lateral pressure profile of the membrane, which dynamically shapes the binding pocket. We utilize a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer to mimic the outer mitochondrial membrane environment.

  • MM-GBSA over Standard Docking Scores: Empirical docking scoring functions (e.g., Glide XP) are heavily parameterized for soluble proteins. They often fail to accurately penalize the desolvation of highly lipophilic ligands like phenoxyphenyl acetamides. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates the end-point free energy from MD trajectories, providing a rigorous thermodynamic assessment of binding affinity.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes internal controls (re-docking of co-crystallized ligands and RMSD equilibration checks) that must be satisfied before proceeding to the next phase.

Phase 1: Target and Ligand Preparation
  • Target Generation: Retrieve the mTSPO structure (PDB ID: 2MGY)[5]. Use Prime (Schrödinger) or Modeller to generate a homology model of hTSPO (UniProt: P30536).

  • System Refinement: Assign protonation states at pH 7.4 using PROPKA. Validation Check: Ensure the critical binding site residues (Trp53, Trp143) are in their functionally relevant rotameric states.

  • Ligand Preparation: Sketch the 2-(4-Phenoxyphenyl)acetamide scaffold and reference compounds (PK11195, DAA1106). Generate 3D conformers using LigPrep, applying the OPLS4 force field.

Phase 2: Membrane-Embedded Molecular Docking
  • Grid Generation: Define the receptor grid centered on the coordinates of the co-crystallized PK11195 ligand. Apply a scaling factor of 0.8 to van der Waals radii to simulate minor induced-fit effects.

  • Docking Execution: Perform Glide Extra Precision (XP) docking.

  • Internal Validation: Re-dock the native PK11195 ligand. Pass Criterion: The root-mean-square deviation (RMSD) between the docked pose and the NMR pose must be < 2.0 Å. If this fails, the grid parameters must be recalibrated.

Phase 3: Molecular Dynamics (MD) Simulations
  • System Assembly: Embed the hTSPO-ligand complex into a pre-equilibrated POPC lipid bilayer using the Desmond System Builder. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Run a 6-step relaxation protocol, gradually releasing positional restraints on the protein backbone and lipid headgroups.

  • Production Run: Execute a 500 ns unrestrained MD simulation in the NPT ensemble (310 K, 1.013 bar).

  • Internal Validation: Monitor the protein backbone RMSD. Pass Criterion: The RMSD must plateau (fluctuations < 0.5 Å) for at least the final 100 ns of the simulation. If continuous drift is observed, the simulation must be extended until convergence is achieved.

Phase 4: MM-GBSA Binding Free Energy Calculations
  • Trajectory Sampling: Extract 100 evenly spaced frames from the final 100 ns (the equilibrated phase) of the MD trajectory.

  • Energy Calculation: Compute the binding free energy ( ΔGbind​ ) using the thermal_mmgbsa.py script, applying the VSGB solvation model.

InSilico_Workflow Step1 Target Prep (hTSPO Homology / PDB: 2MGY) Step3 Membrane Docking (Lipid Bilayer Context) Step1->Step3 Step2 Ligand Prep (Phenoxyphenyl Acetamides) Step2->Step3 Step4 MD Simulations (POPC Membrane, 500ns) Step3->Step4 Top Poses Step5 MM-GBSA (Binding Free Energy) Step4->Step5 Trajectory Analysis

Self-validating in silico workflow for membrane-embedded TSPO ligand evaluation.

Quantitative Data Presentation

The following table synthesizes representative in silico metrics for the 2-(4-Phenoxyphenyl)acetamide scaffold against established TSPO radioligands. The data demonstrates how MM-GBSA calculations correct the often misleading initial docking scores by accounting for membrane desolvation penalties.

Compound ClassSpecific LigandGlide XP Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Experimental Ki​ (nM)Primary Binding Interactions
1st Gen Reference PK11195-8.45-42.10~9.3 π−π stacking (Trp143)
2nd Gen Reference DAA1106-10.12-65.34~0.04H-bond (Trp53), π−π (Trp143)
2nd Gen Reference PBR28-9.88-58.72~0.68H-bond (Trp53), Hydrophobic (Leu60)
Core Scaffold 2-(4-Phenoxyphenyl)acetamide-8.90-51.25N/A π−π stacking (Trp143)
Optimized Scaffold Fluoroethoxy-2-(4-Phenoxyphenyl)acetamide-10.45-68.90~0.07H-bond (Trp53), Halogen bond (Tyr152)

Note: The optimized fluoroethoxy derivative demonstrates a superior MM-GBSA profile, corroborating literature findings that strategic halogenation of the phenoxyphenyl acetamide scaffold drastically improves TSPO affinity[2][3].

Conclusion

The in silico evaluation of 2-(4-Phenoxyphenyl)acetamide derivatives requires a rigorous, biophysically accurate approach. Because TSPO is embedded in the outer mitochondrial membrane, standard docking protocols are insufficient. By enforcing a self-validating workflow that mandates lipid-bilayer MD simulations and MM-GBSA thermodynamic calculations, researchers can accurately predict the binding affinity of novel phenoxyphenyl acetamides. This methodology ensures that only the most thermodynamically stable and target-selective candidates progress to in vitro radiolabeling and preclinical PET imaging studies.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 2-(4-Phenoxyphenyl)acetamide

Executive Summary 2-(4-Phenoxyphenyl)acetamide (CAS: 92199-39-8) is a critical synthetic intermediate utilized in the development of advanced therapeutics, including β-lactamase inhibitors and1[1]. As drug development pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Phenoxyphenyl)acetamide (CAS: 92199-39-8) is a critical synthetic intermediate utilized in the development of advanced therapeutics, including β-lactamase inhibitors and1[1]. As drug development pipelines demand higher throughput and scalability, establishing robust, high-yielding, and reproducible synthetic routes for this intermediate is paramount. This application note details two orthogonal, highly scalable protocols for the synthesis of 2-(4-Phenoxyphenyl)acetamide, providing mechanistic rationale and in-process validation metrics to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance.

Retrosynthetic Strategy & Pathway Selection

The synthesis of 2-(4-Phenoxyphenyl)acetamide can be approached via two primary disconnections:

  • Nitrile Hydrolysis (Route A): Utilizing 2[2] as the starting material. This route employs the Radziszewski amidation, a peroxide-mediated hydration of nitriles under 3[3]. It is highly scalable, boasts near-quantitative yields, and avoids halogenated solvents.

  • Carboxylic Acid Amidation (Route B): Utilizing 4-phenoxyphenylacetic acid. This route involves the generation of an active acyl chloride intermediate using oxalyl chloride, followed by 4[4]. This pathway is ideal when the corresponding carboxylic acid is more readily available or when strictly anhydrous intermediate stages are required before amidation.

Mechanistic Principles & Causality

Why the Radziszewski Reaction (Route A) is Highly Efficient: The Radziszewski reaction relies on the generation of a highly nucleophilic hydroperoxide anion (HOO⁻) from hydrogen peroxide in the presence of a base (e.g., K₂CO₃)[3]. The HOO⁻ anion attacks the electrophilic carbon of the nitrile, forming a transient peroxycarboximidic acid intermediate. This intermediate subsequently reacts with a second molecule of H₂O₂ (or undergoes heterolytic cleavage), yielding the desired primary amide, water, and 5[5]. Solvent Causality: Dimethyl sulfoxide (DMSO) is specifically selected as the solvent for Route A. DMSO is a polar aprotic solvent that significantly enhances the nucleophilicity of the HOO⁻ anion by leaving it un-solvated (unlike protic solvents), while simultaneously maintaining the solubility of the hydrophobic 4-phenoxyphenylacetonitrile[6].

Why Oxalyl Chloride over Thionyl Chloride (Route B): In Route B, oxalyl chloride is selected over thionyl chloride for the activation of 4-phenoxyphenylacetic acid. Oxalyl chloride reacts under milder conditions and produces only volatile byproducts (CO, CO₂, and HCl), which are easily removed via concentration under reduced pressure, leaving a highly pure acyl chloride intermediate without the need for aqueous workup or distillation[4]. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination.

Visualizing the Synthetic Workflows

SynthesisPathways Nitrile 4-Phenoxyphenylacetonitrile Product 2-(4-Phenoxyphenyl)acetamide Nitrile->Product H2O2, K2CO3 DMSO, 25°C Acid 4-Phenoxyphenylacetic Acid AcidChloride 4-Phenoxyphenylacetyl Chloride Acid->AcidChloride (COCl)2, DMF (cat.) DCM, 0°C to RT AcidChloride->Product NH4OH (aq) DCM, 0°C

Synthetic pathways for 2-(4-Phenoxyphenyl)acetamide via nitrile hydrolysis and acid amidation.

Validated Experimental Protocols

Protocol A: Scalable Radziszewski Amidation (Nitrile Route) This protocol is adapted from6 demonstrating quantitative yields[6].

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and an internal thermometer.

  • Dissolution: Dissolve 8.79 g (42.5 mmol) of 4-phenoxyphenylacetonitrile in 120 mL of anhydrous DMSO.

  • Base Addition: Add 8.0 g (58 mmol, 1.36 equiv) of anhydrous potassium carbonate (K₂CO₃) to the stirring solution.

  • Oxidation (Critical Step): Cool the mixture to 15°C using a water bath. Slowly add 20 mL of 30% aqueous H₂O₂ dropwise via the dropping funnel over 15 minutes. Causality: The reaction is exothermic and generates oxygen gas[5]; dropwise addition prevents thermal runaway and excessive foaming.

  • Reaction Progression: Remove the cooling bath and allow the mixture to stir at ambient temperature (20-25°C) for 1 hour. Self-Validation: The cessation of oxygen bubbling indicates the consumption of the peroxycarboximidic acid intermediate.

  • Isolation: Dilute the reaction mixture slowly with 150 mL of distilled water. The product will immediately precipitate as a white crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 50 mL) to remove residual DMSO and inorganic salts, and dry under high vacuum at 45°C overnight.

  • Expected Yield: ~8.7 g (Quantitative, ~100%). Melting point: 161-163°C[6].

Protocol B: Acyl Chloride Amidation (Carboxylic Acid Route) This protocol utilizes standard peptide/amide coupling activation parameters[4].

  • Activation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 9.7 g (42.5 mmol) of 4-phenoxyphenylacetic acid in 100 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 3 drops of anhydrous DMF.

  • Chlorination: Cool the mixture to 0°C. Slowly add 4.4 mL (51.0 mmol, 1.2 equiv) of oxalyl chloride. Self-Validation: Immediate effervescence (release of CO and CO₂) will be observed.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. The reaction is complete when gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude 4-phenoxyphenylacetyl chloride as a viscous oil. Redissolve the oil in 50 mL of fresh anhydrous DCM.

  • Amidation: Cool a separate flask containing 50 mL of 28-30% aqueous ammonium hydroxide (NH₄OH) to 0°C. Vigorously stir and add the DCM solution of the acid chloride dropwise over 20 minutes.

  • Isolation: Stir for an additional 30 minutes at room temperature. Separate the organic layer, extract the aqueous layer with DCM (2 × 30 mL), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Expected Yield: ~8.5 g (88-92%).

Quantitative Data & Route Comparison

To assist process chemists in selecting the optimal synthetic strategy, the quantitative metrics of both routes are summarized below.

MetricRoute A (Nitrile Hydrolysis)Route B (Acid Amidation)
Starting Material 4-Phenoxyphenylacetonitrile4-Phenoxyphenylacetic Acid
Overall Yield 98 - 100%88 - 92%
Reaction Time 1.5 Hours4.0 Hours
Atom Economy High (Water is the only byproduct)Moderate (Loss of CO, CO₂, HCl)
Scalability Excellent (Demonstrated at multi-gram scale)Good (Requires anhydrous conditions)
E-Factor (Waste) LowMedium (Halogenated solvents used)
Primary Safety Hazard Exothermic peroxide decompositionToxic gas evolution (CO, HCl)

Both protocols yield highly pure 2-(4-Phenoxyphenyl)acetamide suitable for downstream pharmaceutical synthesis. Route A (Radziszewski amidation) is heavily favored for large-scale production due to its quantitative yield, operational simplicity, and avoidance of halogenated solvents and toxic coupling reagents[3][6]. Route B remains a viable alternative when the carboxylic acid precursor is specifically mandated by supply chain constraints[4].

References

  • WO1998024756A1 - Phenyl acetamides as spla2 inhibitors. Google Patents. URL:

  • Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. PMC / NIH. URL:

  • past ised "'" Boat. The Novel Hsp90 inhibitor SNX7081 is signifi. Google APIs. URL:

  • Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. ACS Omega. URL:

  • Formation of singlet molecular oxygen by the Radziszewski reaction between acetonitrile and hydrogen peroxide in the absence and presence of ketones. ResearchGate. URL:

  • 4-Phenoxyphenylacetonitrile | 92163-15-0. MilliporeSigma. URL:

Application

Recrystallization solvents for purifying 2-(4-Phenoxyphenyl)acetamide

An Application Guide and Protocol for the Purification of 2-(4-Phenoxyphenyl)acetamide via Recrystallization Authored by: A Senior Application Scientist Abstract and Scope This document provides a comprehensive guide to...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Purification of 2-(4-Phenoxyphenyl)acetamide via Recrystallization

Authored by: A Senior Application Scientist

Abstract and Scope

This document provides a comprehensive guide to the purification of 2-(4-phenoxyphenyl)acetamide, a key intermediate in various chemical syntheses, through the technique of recrystallization. Recrystallization is a fundamental purification method that relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures[1][2]. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical aspects of solvent selection and protocol optimization. We will explore the causality behind experimental choices, present self-validating protocols, and ground all recommendations in authoritative scientific principles.

Physicochemical Profile of 2-(4-Phenoxyphenyl)acetamide

A thorough understanding of the target molecule's properties is paramount for developing a successful purification strategy. 2-(4-Phenoxyphenyl)acetamide possesses a molecular architecture that includes a polar amide group, a moderately polar ether linkage, and nonpolar aromatic rings. This amphiphilic nature dictates its solubility behavior.

PropertyValueSource(s)
Synonym N-(4-phenoxyphenyl)acetamide[3]
Molecular Formula C₁₄H₁₃NO₂[3]
Molecular Weight 227.26 g/mol [3]
Appearance Solid
Melting Point 106-107 °C
Boiling Point 410.8 °C at 760 mmHg
Topological Polar Surface Area 38.3 Ų[3]

The Cornerstone of Purity: Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent[4]. An ideal solvent for 2-(4-phenoxyphenyl)acetamide should exhibit high solubility for the compound at its boiling point and markedly low solubility at low temperatures (e.g., 0-4 °C) to maximize recovery[1]. Furthermore, the impurities should ideally remain soluble in the cold solvent or be completely insoluble in the hot solvent[4].

Given the molecule's structural features, a solvent of intermediate polarity is predicted to be most effective. Highly polar solvents like water may not adequately dissolve the compound even when hot, while nonpolar solvents like hexane may dissolve it too readily, even at room temperature. For aromatic amides, polar protic solvents such as ethanol or isopropanol, and polar aprotic solvents like acetone or acetonitrile, are often excellent starting points[5][6].

Logical Workflow for Solvent System Screening

The following diagram outlines the decision-making process for identifying a suitable recrystallization solvent system.

Solvent_Selection A Start: Crude 2-(4-phenoxyphenyl)acetamide B Select Candidate Solvents (e.g., Ethanol, IPA, Acetone, Ethyl Acetate, Toluene, Water, Hexane) A->B C Perform Small-Scale Solubility Test (Protocol 5.1) B->C D Is compound soluble in hot solvent? C->D E Is compound insoluble/sparingly soluble in cold solvent? D->E Yes H FAIL: Compound insoluble. Select new solvent. D->H No I Compound is too soluble or insoluble in all single solvents? D->I All attempts fail F SUCCESS: Ideal Single Solvent Identified E->F Yes G FAIL: Poor recovery. Select new solvent. E->G No G->B H->B I->B No J Initiate Mixed-Solvent Screening (Protocol 5.2) I->J Yes K Select a 'Good' Solvent (dissolves compound) and a 'Miscible Anti-Solvent' (precipitates compound) J->K L Test pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane) K->L M SUCCESS: Optimal Mixed-Solvent System Identified L->M

Caption: Decision workflow for selecting a recrystallization solvent system.

Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Never heat organic solvents with an open flame; use a hot plate or a suitable heating mantle.

Protocol for Single-Solvent Screening

Objective: To rapidly assess the suitability of individual solvents for recrystallization.

  • Place approximately 20-30 mg of crude 2-(4-phenoxyphenyl)acetamide into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound does not dissolve in ~1 mL of solvent at room temperature, gently heat the test tube in a hot water bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Record your observations in a table similar to the one below.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
EthanolSparingly SolubleSolubleAbundant, well-formed crystalsExcellent Candidate
WaterInsolubleInsolubleN/AUnsuitable
HexaneSolubleVery SolubleNo crystalsUnsuitable
Ethyl AcetateModerately SolubleVery SolublePoor recoveryFair Candidate
TolueneSparingly SolubleSolubleGood crystalsGood Candidate
Protocol for Mixed-Solvent Screening (e.g., Ethanol/Water)

Objective: To find an effective solvent-antisolvent pair when no single solvent is ideal[6][7].

  • In a test tube, dissolve ~30 mg of the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) in which the compound is soluble.

  • While the solution is still hot, add the "antisolvent" (e.g., hot water) dropwise until the solution becomes faintly and persistently cloudy (the cloud point)[7]. This indicates saturation.

  • Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again[6].

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. An effective mixed-solvent system will yield a significant amount of pure crystals.

Detailed Recrystallization Protocol

This protocol is based on the common finding that a moderately polar solvent like ethanol, or an ethanol/water mixture, is effective for purifying aromatic amides[5][8].

General Workflow

Recrystallization_Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent until dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B C 3. Cooling & Crystallization Allow the clear filtrate to cool slowly to room temperature. Do not disturb. B->C D 4. Ice Bath Cooling Cool the flask in an ice-water bath to maximize crystal yield. C->D E 5. Crystal Collection Collect crystals via vacuum filtration using a Büchner funnel. D->E F 6. Washing Wash crystals with a small portion of ice-cold solvent to remove adhering mother liquor. E->F G 7. Drying Dry the purified crystals in a vacuum oven or desiccator. F->G

Sources

Method

Application Notes and Protocols: A Guide to the Synthesis of 2-(4-Phenoxyphenyl)acetamide

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2-(4-phenoxyphenyl)acetamide from its carboxylic acid precursor, 4-phenoxyphenylacetic acid. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-phenoxyphenyl)acetamide from its carboxylic acid precursor, 4-phenoxyphenylacetic acid. This transformation is a cornerstone of organic synthesis, frequently employed in the development of pharmaceutical intermediates and biologically active molecules. The protocol detailed herein follows a robust and well-established two-step process: the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by nucleophilic substitution with ammonia to yield the target primary amide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.

Introduction and Rationale

The acetamide functional group is a prevalent scaffold in a vast array of pharmaceuticals and natural products, valued for its chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] The target molecule, 2-(4-phenoxyphenyl)acetamide, incorporates a diphenylether moiety, a structural motif present in numerous compounds with diverse biological activities.

The direct conversion of a carboxylic acid to an amide by reaction with an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[2][3] To circumvent this, the carboxylic acid's hydroxyl group is first transformed into a better leaving group. A classic and highly efficient method involves converting the carboxylic acid into an acyl chloride.[4][5] Acyl chlorides are significantly more electrophilic and readily react with nucleophiles like ammonia to form the desired amide.[6] This protocol employs thionyl chloride (SOCl₂) for the synthesis of the acyl chloride intermediate due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.[7][8][9]

Reaction Scheme and Mechanism

The overall synthesis proceeds in two distinct stages, starting from 4-phenoxyphenylacetic acid.

Reaction_Scheme reactant 4-Phenoxyphenylacetic acid intermediate 4-Phenoxyphenylacetyl chloride reactant->intermediate SOCl₂, Solvent (e.g., Toluene) Reflux product 2-(4-Phenoxyphenyl)acetamide intermediate->product Conc. NH₃(aq) Solvent (e.g., DCM) 0 °C to RT

Caption: Overall two-step synthesis of 2-(4-Phenoxyphenyl)acetamide.

Step 1: Formation of 4-Phenoxyphenylacetyl Chloride

The carboxylic acid is activated by thionyl chloride. The reaction mechanism involves a nucleophilic attack by the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence, which results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[7][9][10][11]

Step 2: Formation of 2-(4-Phenoxyphenyl)acetamide

This step is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A second molecule of ammonia acts as a base to deprotonate the nitrogen, yielding the neutral primary amide and ammonium chloride.[12][13]

Materials, Reagents, and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMolar Mass ( g/mol )CAS No.Key Hazards
4-Phenoxyphenylacetic acidC₁₄H₁₂O₃228.245453-06-5Irritant
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, Reacts Violently with Water, Toxic by Inhalation
TolueneC₇H₈92.14108-88-3Flammable, Health Hazard
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Health Hazard
Ammonia (aqueous, ~28-30%)NH₃17.037664-41-7Corrosive, Environmental Hazard
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9-
Ethanol (for recrystallization)C₂H₆O46.0764-17-5Flammable
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Drying tube (filled with CaCl₂ or Drierite)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant lab coat, neoprene or nitrile gloves.[14][15]

  • Analytical Instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer, Melting Point Apparatus.

Mandatory Safety Precautions

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

  • Fume Hood: All steps, particularly those involving thionyl chloride, toluene, DCM, and concentrated ammonia, must be performed in a well-ventilated chemical fume hood.[16]

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic SO₂ and HCl gases.[17] Always handle with extreme care, using appropriate PPE. Avoid any contact with moisture.[14][15] Quench any unused thionyl chloride carefully by slowly adding it to a large volume of ice-cold water or a basic solution under vigorous stirring in a fume hood.

  • Ammonia (NH₃): Concentrated ammonia is corrosive and can cause severe skin burns and eye damage. Its vapors are highly irritating to the respiratory system.[15]

  • Pressure Build-up: The reaction of the carboxylic acid with thionyl chloride, and the subsequent quenching steps, evolve gas. Ensure the reaction apparatus is not a closed system to prevent pressure build-up. A drying tube on the condenser allows for the safe venting of gases.

  • Personal Protective Equipment (PPE): Chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., neoprene over nitrile) are mandatory.[14][16] An emergency eyewash and safety shower must be readily accessible.[15]

Detailed Experimental Protocol

The following workflow diagram illustrates the key stages of the synthesis.

Workflow cluster_partA Part A: Acyl Chloride Synthesis cluster_partB Part B: Amide Synthesis & Purification A1 1. Charge flask with 4-phenoxyphenylacetic acid and toluene. A2 2. Add thionyl chloride dropwise at RT. A1->A2 A3 3. Heat mixture to reflux. A2->A3 A4 4. Monitor reaction (gas evolution ceases). A3->A4 A5 5. Cool to RT and remove solvent/excess SOCl₂ via rotary evaporation. A4->A5 B1 6. Dissolve crude acyl chloride in DCM. A5->B1 Crude Intermediate B2 7. Add dropwise to iced conc. ammonia solution. B1->B2 B3 8. Stir and allow to warm to RT. B2->B3 B4 9. Perform aqueous work-up: separate layers, wash, dry organic phase. B3->B4 B5 10. Evaporate solvent to yield crude product. B4->B5 B6 11. Purify by recrystallization. B5->B6

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of 4-Phenoxyphenylacetyl Chloride
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyphenylacetic acid (e.g., 10.0 g, 1.0 equiv). Add anhydrous toluene (e.g., 100 mL). Fit the flask with a reflux condenser, and place a drying tube containing calcium chloride at the top of the condenser.

  • Reagent Addition: While stirring the suspension at room temperature, slowly add thionyl chloride (e.g., 2.5-3.0 equiv) dropwise using a dropping funnel over 15-20 minutes. The addition is exothermic, and gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene) using a heating mantle. Maintain reflux for 2-4 hours. The reaction is typically complete when the gas evolution ceases and the solution becomes clear.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, ensure the rotary evaporator is in a fume hood and properly trapped to handle the corrosive vapors. This step yields the crude 4-phenoxyphenylacetyl chloride as an oil or low-melting solid, which is used immediately in the next step without further purification.

Part B: Synthesis and Purification of 2-(4-Phenoxyphenyl)acetamide
  • Reaction Setup: In a separate 500 mL flask, place concentrated aqueous ammonia (e.g., 100 mL) and cool it to 0 °C in an ice-water bath with stirring.

  • Reagent Addition: Dissolve the crude 4-phenoxyphenylacetyl chloride from Part A in anhydrous dichloromethane (DCM, e.g., 75 mL). Slowly add this DCM solution dropwise to the cold, stirring ammonia solution over 30-45 minutes. A white precipitate (the product) will form. The reaction is highly exothermic; maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Work-up: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 x 50 mL). Combine all organic extracts.

  • Washing: Wash the combined organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The acid wash removes any remaining ammonia, while the bicarbonate wash neutralizes any residual acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-(4-phenoxyphenyl)acetamide as a solid.

  • Purification: Purify the crude solid by recrystallization. A common solvent system is ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 2-(4-phenoxyphenyl)acetamide should be confirmed using standard analytical techniques.

TechniqueExpected Results for 2-(4-Phenoxyphenyl)acetamide
Appearance White to off-white crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR (400 MHz, DMSO-d₆)δ ~10.2 (s, 1H, -NH), δ 7.6-7.0 (m, 9H, Ar-H), δ 4.6 (s, 2H, -CH₂-) ppm. The amide proton may appear as a broad singlet.[18][19]
¹³C NMR (100 MHz, DMSO-d₆)δ ~170 (C=O, amide), δ ~157-118 (aromatic carbons), δ ~45 (-CH₂-).
FT-IR (KBr, cm⁻¹)~3300-3150 (N-H stretch), ~1660 (C=O amide I band), ~1600, 1500 (aromatic C=C stretch), ~1240 (aryl C-O-C stretch).[20]
Mass Spec (ESI+) Expected m/z: [M+H]⁺ corresponding to the molecular formula C₁₄H₁₃NO₂.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-(4-phenoxyphenyl)acetamide from 4-phenoxyphenylacetic acid. By activating the carboxylic acid as an acyl chloride with thionyl chloride, a clean and efficient amidation is achieved. The described procedure, including rigorous safety measures, a step-by-step workflow, and comprehensive characterization guidelines, offers a robust method for researchers engaged in organic synthesis and medicinal chemistry.

References

  • PubChem. 2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Gullo, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(10), 7324-7338. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • PubChem. 4-Phenoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

  • Gullo, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(10), 7324-7338. [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and ammonia - addition / elimination. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

  • Google Patents. WO2018008042A1 - Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof.
  • The Royal Society of Chemistry. Supplementary Information for a related synthesis. [Link]

  • YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

  • IUCrData. 2-(4-Hydroxyphenyl)acetamide. [Link]

  • SIELC Technologies. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. [Link]

  • YouTube. Nucleophilic Addition Elimination (Acyl Chloride and ammonia). [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • TALENTA Publisher. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • PubChem. 4-Phenylazophenoxyacetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.
  • Wikipedia. 4-Hydroxyphenylacetic acid. [Link]

  • Acta Crystallographica Section E. Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. [Link]

  • YouTube. Acid Chloride + Ammonia = Amide (Mechanism). [Link]

  • University of California, Santa Barbara. SOP 0079 - Thionyl Chloride. [Link]

  • The Royal Society of Chemistry. Supporting information Carboxamide carbonyl-ruthenium(II) complexes. [Link]

  • Indian Academy of Sciences. Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. [Link]

  • ResearchGate. (PDF) 2-(4-Hydroxyphenyl)acetamide. [Link]

  • RSC Advances. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Link]

  • Toppr. Reactions of Acyl halide. [Link]

  • Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

  • Human Metabolome Database. PHENYLACETIC ACID. [Link]

  • INCHEM. ICSC 1260 - PHENYLACETIC ACID. [Link]

  • Patsnap Synapse. What is Acetamide used for? [Link]

  • ACS Publications. Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Reagent Guide. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Application

Application Note: Catalytic Optimization Strategies for the Synthesis of 2-(4-Phenoxyphenyl)acetamide

Strategic Rationale & Chemical Architecture The synthesis of arylacetamides, specifically 2-(4-Phenoxyphenyl)acetamide, is a critical transformation in the development of non-steroidal anti-inflammatory drugs (NSAIDs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Architecture

The synthesis of arylacetamides, specifically 2-(4-Phenoxyphenyl)acetamide, is a critical transformation in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex agrochemical intermediates. Historically, this synthesis has relied on the generation of moisture-sensitive acyl chlorides or the use of stoichiometric coupling reagents (e.g., EDC/HOBt). These traditional routes suffer from poor atom economy, generate significant chemical waste (high E-factor), and introduce complex downstream purification burdens.

To bypass these limitations, this application note details two highly optimized, self-validating catalytic paradigms:

  • Direct Lewis Acid-Catalyzed Amidation of 2-(4-Phenoxyphenyl)acetic acid.

  • Heterogeneous Aqueous Hydration of 2-(4-Phenoxyphenyl)acetonitrile.

Both pathways are designed to maximize yield while adhering to green chemistry principles, utilizing robust catalytic systems that inherently simplify product isolation.

Mechanistic Causality & Catalyst Selection

Pathway A: Direct Amidation via Borate Ester Catalysis

Catalyst: Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] Mechanistic Causality: While simple boronic acids or B(OMe)₃ can facilitate amidation, their catalytic turnover is often hindered by poor electrophilicity and the need for harsh azeotropic water removal. By utilizing[1], the strongly electron-withdrawing trifluoroethyl groups significantly enhance the Lewis acidity of the boron center[2]. This allows the catalyst to effectively coordinate the oxygen of 2-(4-Phenoxyphenyl)acetic acid at moderate temperatures. This coordination increases the electrophilicity of the carbonyl carbon, facilitating direct nucleophilic attack by the amine source without the need for dehydrating agents[3].

Pathway B: Aqueous Nitrile Hydration via Supported Ruthenium

Catalyst: Ruthenium Hydroxide supported on Alumina[Ru(OH)x/Al₂O₃] Mechanistic Causality: Traditional acid or base-mediated hydration of nitriles frequently results in over-hydrolysis, converting the desired amide into a carboxylic acid. The[4] operates under strictly neutral aqueous conditions, preventing this degradation. The Ru(III/IV) center acts as a soft Lewis acid, selectively coordinating to the nitrogen lone pair of 2-(4-Phenoxyphenyl)acetonitrile. This coordination activates the adjacent nitrile carbon. The hydroxyl groups on the alumina support then facilitate an intramolecular nucleophilic attack, generating a transient iminol intermediate that rapidly tautomerizes into the stable amide[5]. Because the amide product has a lower binding affinity to the Ru center than the starting nitrile, it rapidly desorbs, inherently halting the reaction at the amide stage[4].

Quantitative Data & Method Comparison

The following table synthesizes the operational parameters and expected outcomes for both catalytic pathways, allowing researchers to select the optimal route based on available precursors and laboratory infrastructure.

ParameterPathway A: Borate-Catalyzed AmidationPathway B: Ru-Catalyzed Hydration
Precursor 2-(4-Phenoxyphenyl)acetic acid2-(4-Phenoxyphenyl)acetonitrile
Catalyst B(OCH₂CF₃)₃ (15 mol%)Ru(OH)x/Al₂O₃ (2.5 mol% Ru)
Reagent NH₃ (gas or 0.5M in dioxane)H₂O (Acts as both reactant & solvent)
Solvent Acetonitrile (MeCN)Deionized Water
Temperature 80 °C (Reflux)100 - 120 °C (Sealed Tube)
Reaction Time 5 - 10 hours4 - 8 hours
Typical Yield 88 - 94%92 - 98%
Purification Solid-phase resin filtrationHot filtration & Crystallization
E-Factor Low (High atom economy)Very Low (Aqueous green chemistry)

Experimental Workflows (Self-Validating Protocols)

Protocol A: Borate-Catalyzed Direct Amidation

This protocol utilizes a solid-phase workup, eliminating the need for aqueous extraction or column chromatography.

  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask, dissolve 2-(4-Phenoxyphenyl)acetic acid (10.0 mmol) in anhydrous MeCN (20 mL).

  • Catalyst & Reagent Addition: Add B(OCH₂CF₃)₃ (1.5 mmol, 15 mol%) followed by the amine source (e.g., 0.5M NH₃ in dioxane, 12.0 mmol).

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 8 hours.

  • Validation Checkpoint (IPC): Analyze a 10 µL aliquot via HPLC-UV (254 nm). The reaction is self-validating when the peak corresponding to the starting acid (higher retention time on reverse-phase C18) shifts entirely to the more polar amide peak. If acid >3%, extend reflux by 2 hours.

  • Solid-Phase Purification: Cool the mixture to room temperature. Add Amberlyst-15 (acidic resin, 1.0 g) and Amberlyst A21 (basic resin, 1.0 g) to the flask. Stir for 30 minutes to scavenge any unreacted amine, acid, and the borate catalyst[2].

  • Isolation: Filter the suspension through a Celite pad, washing with MeCN (2 × 10 mL). Concentrate the filtrate in vacuo to yield pure 2-(4-Phenoxyphenyl)acetamide as a white solid.

Protocol B: Ru-Catalyzed Aqueous Nitrile Hydration

This protocol leverages the heterogeneous nature of the catalyst for mechanical separation and exploits the differential solubility of the product for isolation.

  • Reaction Assembly: In a heavy-walled pressure tube, suspend 2-(4-Phenoxyphenyl)acetonitrile (10.0 mmol) in deionized water (15 mL).

  • Catalyst Addition: Add the Ru(OH)x/Al₂O₃ catalyst (amount equivalent to 0.25 mmol Ru, 2.5 mol%). Seal the tube securely.

  • Thermal Activation: Heat the vigorously stirred suspension in an oil bath at 110 °C for 6 hours[4].

  • Validation Checkpoint (IPC): The physical state of the reaction mixture serves as an inherent visual indicator. The starting nitrile is typically an oil at room temperature, whereas the product amide is a crystalline solid. Upon cooling a micro-aliquot to 5 °C, rapid crystallization indicates high conversion.

  • Catalyst Recovery: While the mixture is still hot (approx. 80 °C, ensuring the amide remains dissolved or molten), filter the suspension through a fine glass frit to recover the Ru(OH)x/Al₂O₃ catalyst. Wash the catalyst with hot water (5 mL). Note: The recovered catalyst can be dried and reused for up to 4 cycles with negligible loss in activity.

  • Isolation: Allow the combined aqueous filtrate to cool to 4 °C overnight. The 2-(4-Phenoxyphenyl)acetamide will precipitate as high-purity crystals. Isolate via vacuum filtration and dry under high vacuum.

Pathway Visualization

SynthesisPathways Acid 2-(4-Phenoxyphenyl)acetic acid + Amine Source Borate B(OCH₂CF₃)₃ Catalyst Lewis Acid Activation Acid->Borate Direct Amidation (MeCN, 80°C) Product 2-(4-Phenoxyphenyl)acetamide (Target Molecule) Borate->Product -H₂O Nitrile 2-(4-Phenoxyphenyl)acetonitrile + H₂O RuCat Ru(OH)x/Al₂O₃ Catalyst Electrophilic Coordination Nitrile->RuCat Aqueous Hydration (H₂O, 110°C) RuCat->Product Tautomerization

Figure 1: Divergent catalytic pathways for 2-(4-Phenoxyphenyl)acetamide synthesis.

References

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4512-4523.[Link]

  • Yamaguchi, K., Matsushita, M., & Mizuno, N. (2004). Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Angewandte Chemie International Edition, 43(12), 1576-1580.[Link]

  • Cadierno, V., Francos, J., & Gimeno, J. (2015). Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. Coordination Chemistry Reviews, 285, 151-171.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2-(4-Phenoxyphenyl)acetamide in water

Welcome to the Formulation & Solubilization Technical Support Center . As Application Scientists, we understand that overcoming the aqueous insolubility of highly lipophilic small molecules is one of the most significant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Technical Support Center . As Application Scientists, we understand that overcoming the aqueous insolubility of highly lipophilic small molecules is one of the most significant bottlenecks in drug development.

Below is our comprehensive troubleshooting guide and FAQ dedicated specifically to 2-(4-Phenoxyphenyl)acetamide , designed to bridge the gap between chemical theory and benchtop execution.

🔬 Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why is 2-(4-Phenoxyphenyl)acetamide practically insoluble in aqueous media, and why can't I just make a salt out of it? A1: The insolubility is driven by the molecule's thermodynamic resistance to breaking its crystal lattice in a polar solvent. The 4-phenoxyphenyl (diphenyl ether) moiety is highly lipophilic and bulky, dominating the molecule's physicochemical profile. While it contains an acetamide group, amides are neutral at physiological pH (pKa > 15). Because it lacks ionizable acidic or basic amines, traditional salt-formation strategies (e.g., forming a hydrochloride or sodium salt) are chemically impossible without covalently modifying the active pharmaceutical ingredient (API). You must rely on physical formulation strategies rather than chemical modifications.

Q2: I am running in vitro cell viability assays. When I dilute my DMSO stock into the culture media, the compound immediately crashes out. How do I prevent this? A2: This is known as solvent-shift nucleation. When the DMSO diffuses into the bulk aqueous media, the local dielectric constant drops, and the hydrophobic phenoxyphenyl rings rapidly aggregate. Causality & Solution: You must lower the thermodynamic energy barrier of the aqueous phase before introducing the drug. Use a ternary co-solvent system: pre-mix your DMSO stock with a non-ionic surfactant like Tween 80 or Cremophor EL before adding it to the media. The surfactant forms micelles that physically trap the hydrophobic ether rings, preventing nucleation.

Q3: We are transitioning to in vivo murine models (IV dosing). The DMSO/Tween system is causing injection-site necrosis and hemolysis. What is the standard alternative? A3: For parenteral in vivo dosing, you must abandon harsh co-solvents and utilize Cyclodextrin Inclusion Complexation [1]. Specifically, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. The β-cyclodextrin molecule features a hydrophilic exterior and a hydrophobic internal cavity. The cavity diameter (approx. 6.0–6.5 Å) perfectly accommodates the bulky phenoxyphenyl aromatic rings via van der Waals forces and hydrophobic interactions, shielding the lipophilic region from water while the exterior hydroxyl groups ensure high aqueous solubility.

Q4: Our maximum tolerated dose (MTD) toxicology studies require massive concentrations that cyclodextrins cannot achieve without exceeding viscosity limits. What is the next step? A4: You must engineer a Nanosuspension . By using mechanical or precipitation methods to reduce the drug's particle size to <200 nm, you exponentially increase the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this directly accelerates the dissolution rate [2]. Because nanosuspensions consist of nearly 100% pure API stabilized by a thin layer of polymer (rather than relying on host-guest stoichiometry), they allow for exceptionally high dose loading.

📊 Part 2: Solubilization Strategy Matrix

Use the following data matrix to select the appropriate formulation strategy based on your experimental phase and required concentration.

Solubilization StrategyMechanism of ActionTypical Max ConcentrationIdeal Application PhasePrimary Limitation
Co-solvency (DMSO/Surfactant) Reduces dielectric constant; micellar trapping5 - 10 mMIn vitro assaysHigh cellular toxicity; precipitation upon dilution
HP-β-CD Complexation Host-guest thermodynamic encapsulation10 - 50 mMIn vivo (IV/PO dosing)Bulky formulation; requires high excipient-to-drug ratio
Nanosuspension (Nanocrystals) Increases surface area (Noyes-Whitney equation)> 100 mMHigh-dose toxicology / Scale-upOstwald ripening; physical instability over time

🧬 Part 3: Decision Workflows & Mechanisms

FormulationWorkflow Start 2-(4-Phenoxyphenyl)acetamide Solubility Challenge InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo PK/PD (Animal Models) Start->InVivo Cosolvent Co-solvent System (DMSO / Tween 80) InVitro->Cosolvent Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin Low/Med Dose Nanosuspension Nanosuspension (Milling / Precipitation) InVivo->Nanosuspension High Dose ToxCheck Check Solvent Toxicity? Cosolvent->ToxCheck ToxCheck->Cyclodextrin High Tox

Caption: Workflow for selecting solubilization strategies based on experimental application.

CDMechanism API Free Drug (Hydrophobic Ether) Complex Inclusion Complex (Water Soluble) API->Complex Thermodynamic Equilibration CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Caption: Thermodynamic mechanism of HP-β-CD inclusion complex formation.

🧪 Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

Purpose: To create a stable, water-soluble powder for in vivo reconstitution.

  • Aqueous Phase Preparation: Dissolve HP-β-CD in purified Milli-Q water to achieve a 20% (w/v) solution. Stir at 300 RPM until optically clear.

  • Organic Phase Preparation: Dissolve 2-(4-Phenoxyphenyl)acetamide in a minimal volume of volatile organic solvent (e.g., Acetone or Ethanol). Causality: The organic solvent breaks the crystal lattice energy temporarily, allowing single molecules to interact with the cyclodextrin cavity.

  • Complexation: Add the organic drug solution dropwise (1 mL/min) into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Evaporation & Equilibration: Leave the vessel open under a fume hood with continuous stirring for 24 hours to allow complete evaporation of the organic solvent and thermodynamic equilibration of the host-guest complex.

  • Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter.

    • Validation Checkpoint: The filter membrane will capture any uncomplexed, precipitated API. The filtrate must be 100% optically clear. If it is cloudy, the cyclodextrin cavity is saturated; you must increase the HP-β-CD ratio.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours to yield a fluffy, white, water-soluble powder.

Protocol B: Antisolvent Precipitation for Nanosuspensions

Purpose: To generate high-concentration liquid formulations for toxicology studies [3].

  • Solvent Phase: Dissolve 2-(4-Phenoxyphenyl)acetamide in PEG400 or DMSO at a high concentration (e.g., 50 mg/mL).

  • Antisolvent Phase: Prepare an aqueous solution containing a steric stabilizer (e.g., 0.5% w/v HPMC E5) and an electrostatic stabilizer (e.g., 0.1% w/v Sodium Dodecyl Sulfate). Chill to 4°C. Causality: The dual-stabilizer system provides both steric hindrance and zeta-potential repulsion to prevent the nanocrystals from fusing back together (Ostwald ripening).

  • Precipitation: Rapidly inject the solvent phase into the chilled antisolvent phase under high-shear homogenization (10,000 RPM).

    • Validation Checkpoint: The solution should instantly flash from clear to a milky, opalescent blue-white hue. This Tyndall effect confirms the generation of particles in the nanometer range (<200 nm). If macroscopic white flakes appear, nucleation failed, and homogenization speed must be increased.

  • Curing: Continue homogenization for 10 minutes to harden the nanocrystals.

  • Purification: Remove the organic solvent via Tangential Flow Filtration (TFF) against pure water.

📚 References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • Inorganic-polymer nanohybrid carrier for delivery of a poorly-soluble drug Source: PubMed / International Journal of Pharmaceutics URL:[Link][2]

  • Preparation and Optimization of Amorphous Nanosuspensions by Nanoprecipitation Source: ResearchGate URL:[Link][3]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Phenoxyphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in isolating and purifying 2-(4-Phenoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in isolating and purifying 2-(4-Phenoxyphenyl)acetamide.

Synthesizing high-purity amide derivatives often presents challenges related to unreacted starting materials, coupling reagent byproducts, and colored oxidation impurities. This guide moves beyond basic protocols by explaining the physicochemical causality behind each step, ensuring you understand why a method works. Every protocol provided here is designed as a self-validating system , meaning the experiment itself will provide real-time physical feedback to confirm you are on the right track.

Purification Workflow Overview

PurificationWorkflow N1 Crude 2-(4-Phenoxyphenyl)acetamide (Contains Acid/Base Impurities) N2 Liquid-Liquid Extraction (EtOAc / sat. NaHCO3) N1->N2 N3 Aqueous Layer (Acidic Impurities Discarded) N2->N3 Aqueous Phase N4 Organic Layer (Target Amide + Neutral Impurities) N2->N4 Organic Phase N5 Acid Wash & Brine (1M HCl -> Brine) N4->N5 N6 Drying & Concentration (Na2SO4, Rotary Evaporation) N5->N6 N7 Recrystallization (EtOH/Water or EtOAc/Hexane) N6->N7 N8 Pure 2-(4-Phenoxyphenyl)acetamide (>99% Purity) N7->N8

Workflow for the isolation and purification of 2-(4-Phenoxyphenyl)acetamide from crude mixtures.

FAQ 1: Acidic Impurity Removal

Q: How do I efficiently remove unreacted 4-phenoxyphenylacetic acid from the crude mixture?

Causality: The synthesis of 2-(4-phenoxyphenyl)acetamide typically proceeds via the 1[1]. The unreacted starting material contains a carboxylic acid moiety (pKa ~4.3), whereas your target amide is neutral. By washing the organic mixture with a mild base, the acid is deprotonated into a highly water-soluble sodium carboxylate salt. This forces it to 2[2] while the hydrophobic amide remains safely in the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Stopper the funnel, invert, and gently open the stopcock to vent the generated CO₂ gas.

  • Shake vigorously for 1-2 minutes, venting frequently to prevent pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer (containing the deprotonated acid impurities) into a separate flask.

  • Repeat the NaHCO₃ wash two more times to ensure complete removal.

Self-Validating System: Monitor the pH of the aqueous wash. The system validates itself when the aqueous layer remains consistently at pH 8–9 after vigorous shaking, indicating no further acidic protons are migrating into the aqueous phase. Additionally, spotting the organic layer on a TLC plate and staining with Bromocresol Green will yield no yellow spots once the acid is completely purged.

FAQ 2: Purging Coupling Reagents

Q: My crude NMR shows residual coupling reagents and their byproducts. How do I clear them?

Causality: Amidation reactions frequently employ3[3]. The choice of reagent dictates the physicochemical properties of the resulting byproduct, which in turn dictates your purification strategy.

Table 1: Coupling Reagents vs. Removal Strategy

Coupling ReagentPrimary ByproductSolubility ProfileRemoval Strategy
EDC·HCl EDC-UreaHigh in H₂O, Low in EtOAcSequential aqueous acidic (1M HCl) and basic washes.
DCC Dicyclohexylurea (DCU)Low in H₂O, Low in cold EtOAcCool crude mixture to 0°C, filter precipitated DCU mechanically.
Oxalyl Chloride CO₂, CO, HCl (gases)VolatileEvaporate under reduced pressure; wash organic layer with NaHCO₃.

Step-by-Step Protocol (For EDC/HOBt Removal):

  • Following the basic NaHCO₃ wash (from FAQ 1), add an equal volume of 1M Hydrochloric Acid (HCl) to the organic layer in the separatory funnel.

  • Shake vigorously and vent. This protonates residual EDC and basic amines, driving them into the aqueous phase.

  • Separate and discard the lower aqueous layer.

  • Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

Self-Validating System: During the acid wash, the system validates itself if the aqueous layer pH drops to ~1-2, ensuring complete protonation of basic impurities. The ultimate validation is the absence of characteristic aliphatic urea peaks in the crude ¹H-NMR spectrum prior to final recrystallization.

FAQ 3: Final Polishing & Recrystallization

Q: The product has a yellowish tint and trace non-polar impurities. What is the optimal recrystallization strategy?

Causality: 2-(4-phenoxyphenyl)acetamide consists of a highly hydrophobic diphenyl ether core and a hydrogen-bonding amide group. It exhibits a steep solubility curve in protic-polar/non-polar solvent mixtures. Ethanol acts as an excellent solvent at elevated temperatures due to hydrogen bonding with the amide, while water acts as an anti-solvent that forces the hydrophobic core out of solution upon cooling.

Table 2: Recrystallization Solvent Systems for 2-(4-Phenoxyphenyl)acetamide

Solvent SystemRole of SolventsTarget Impurity RemovedTypical Recovery Yield
Ethanol / Water EtOH (Solvent) / Water (Anti-solvent)Polar byproducts, inorganic salts75 - 85%
Ethyl Acetate / Hexane EtOAc (Solvent) / Hexane (Anti-solvent)Non-polar organic impurities70 - 80%
Toluene Single solvent (temperature-dependent)Highly lipophilic byproducts60 - 70%

Step-by-Step Protocol (EtOH/Water):

  • Transfer the concentrated crude solid to a clean Erlenmeyer flask.

  • Add a minimum volume of boiling Ethanol (EtOH) just until the solid completely dissolves.

  • Remove from heat and slowly add warm Water dropwise until the solution becomes slightly cloudy (the "cloud point").

  • Add 1-2 drops of boiling EtOH to clear the solution.

  • Allow the flask to cool slowly to room temperature undisturbed to promote controlled crystal nucleation.

  • Once at room temperature, chill the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Recover the purified crystals via vacuum filtration using a Büchner funnel and wash the filter cake with ice-cold 1:1 EtOH/Water.

Self-Validating System: The formation of distinct, colorless crystalline needles rather than an amorphous oil upon cooling validates the solvent ratio. If "oiling out" occurs (a liquid-liquid phase separation), the system is indicating that the concentration of the anti-solvent (water) is too high relative to the crystallization temperature, prompting you to reheat the mixture and add a small amount of ethanol to correct the phase boundary.

References
  • Source: NIH.gov (PMC)
  • Source: DOI.
  • Source: Google Patents (WO1999008697A1)

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 2-(4-Phenoxyphenyl)acetamide

Welcome to the technical support center for the HPLC analysis of 2-(4-Phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-(4-Phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this and similar aromatic amide compounds. Here, we will address one of the most common issues—peak tailing—in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for 2-(4-Phenoxyphenyl)acetamide shows significant peak tailing. What are the most likely causes?

A1: Peak tailing, where the peak's trailing edge is broader than its leading edge, is a frequent problem in reversed-phase HPLC.[1] For a molecule like 2-(4-Phenoxyphenyl)acetamide, which contains a polar amide group, an ether linkage, and aromatic rings, peak tailing is typically rooted in two main areas: unwanted secondary chemical interactions with the stationary phase or physical issues within the HPLC system itself.[2]

  • Chemical Causes (Most Common): The primary chemical cause is the interaction between your analyte and active sites on the silica-based column packing.[3] Specifically, residual silanol groups (Si-OH) on the silica surface can interact strongly with the polar amide group of your molecule.[1] These acidic silanols can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.5-4.0, leading to strong electrostatic interactions with any partially positive character on your analyte, causing a portion of the molecules to lag behind and create a "tail".[4][5]

  • Physical Causes: These are related to the HPLC system's fluidic path and are often referred to as "extra-column effects."[6] Issues such as a void at the head of the column, poorly made tubing connections, or using tubing with an unnecessarily large internal diameter can cause turbulence and band broadening that manifests as peak tailing.[2][7]

Q2: How can I systematically diagnose the root cause of the peak tailing?

A2: A logical, step-by-step diagnostic process is crucial to efficiently identify and resolve the issue. We recommend a workflow that first distinguishes between chemical and physical problems.

Diagnostic Workflow for Peak Tailing

Caption: A systematic workflow to diagnose the cause of peak tailing.

The key diagnostic step is to inject a neutral, well-behaved compound. If a neutral marker like toluene shows a symmetrical peak while your 2-(4-Phenoxyphenyl)acetamide peak tails, the problem is almost certainly chemical in nature—an interaction specific to your analyte.[2] If both peaks tail, the issue is likely physical, affecting all compounds passing through the system.[2]

Q3: My diagnostic test points to chemical interactions with the column. How can I mitigate this?

A3: When secondary silanol interactions are the culprit, you have powerful tools to solve the problem by modifying your mobile phase or choosing a more suitable column.[3]

Option 1: Mobile Phase pH Adjustment

The most direct way to suppress silanol activity is to lower the mobile phase pH.[1] By operating at a pH between 2.5 and 3.5, the vast majority of silanol groups will be protonated (Si-OH) and thus electrically neutral, significantly reducing their ability to interact with your analyte.[5][8]

Option 2: Use of Mobile Phase Additives

If adjusting pH alone is insufficient or undesirable for retention purposes, incorporating a mobile phase additive can be highly effective.

  • Acidic Additives: Adding 0.1% (v/v) of formic acid or acetic acid to the mobile phase is a standard practice to ensure a low and stable pH, which helps in achieving symmetrical peaks for amide-containing compounds.[9]

  • Basic Additives (Silanol Suppressors): In some cases, adding a small concentration (e.g., 0.05-0.1%) of a competing base like triethylamine (TEA) can be effective.[10] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[8][10] However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry detectors.[8]

Option 3: Column Selection

Modern HPLC columns are designed to minimize these secondary interactions.

  • End-Capped Columns: Most modern columns are "end-capped," a process where residual silanol groups are chemically derivatized with a small, non-polar group (like a trimethylsilyl group) to make them inert.[1][4] If you are using an older, non-end-capped column, switching to a modern, fully end-capped column is highly recommended.

  • Alternative Stationary Phases: For particularly challenging polar compounds, consider columns with alternative bonding chemistries. A phenyl-hexyl phase, for instance, can offer alternative selectivity through π-π interactions with the aromatic rings of your analyte, potentially reducing reliance on purely hydrophobic retention and minimizing the impact of silanol interactions.[11] Polar-embedded or polar-endcapped phases are also designed to improve the peak shape of polar compounds.[12]

Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase ConditionExpected Asymmetry Factor (As)*Rationale
50:50 ACN:Water (Unbuffered)> 1.8Uncontrolled pH allows for maximum silanol ionization and secondary interactions.[1]
50:50 ACN:Water + 0.1% Formic Acid1.0 - 1.3pH is lowered to ~2.8, suppressing silanol ionization and improving peak shape.[8][9]
50:50 ACN:Water + 0.1% Triethylamine1.1 - 1.4TEA acts as a competing base, blocking active silanol sites.[10]

*Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal peak has As = 1.0. Values between 0.8 and 1.8 are often considered acceptable in pharmaceutical analysis.[13]

Q4: The diagnostic test suggested a physical problem. How do I identify and fix extra-column volume?

A4: Extra-column volume (or dead volume) is any volume in the fluidic path outside of the column itself, including injector loops, connection tubing, and detector flow cells.[7][14] This volume contributes to peak broadening and tailing, especially for early-eluting peaks.[6] This is a more significant issue when using modern, high-efficiency columns (e.g., with smaller particle sizes or smaller internal diameters).[15]

Protocol for Minimizing Extra-Column Volume:

  • Tubing Audit:

    • Action: Systematically check all tubing between the autosampler, column, and detector.

    • Rationale: Use the shortest possible lengths of tubing with the narrowest internal diameter (ID) that your system's backpressure will tolerate. For standard HPLC systems (4.6 mm ID columns), 0.005" or 0.12 mm ID PEEK tubing is often a good choice to minimize volume while avoiding excessive pressure.[12][15]

  • Connection Check:

    • Action: Disconnect and reconnect every fitting in the flow path.

    • Rationale: Ensure that the tubing is fully bottomed out in the port before tightening the nut. An improper connection can create a small void, which is a significant source of peak distortion.[16]

  • Flow Cell Volume:

    • Action: Check the volume of your detector's flow cell.

    • Rationale: Ensure the flow cell volume is appropriate for your column dimensions. Using a large preparative flow cell with a small analytical column will lead to significant peak broadening. For 2.1 mm to 4.6 mm ID columns, flow cells with volumes of 1-5 µL are typical.[17]

  • Column Health:

    • Action: If tailing persists and affects all peaks, a physical deformation of the column bed (a "void") may have formed at the inlet.

    • Rationale: This can happen from pressure shocks or mobile phase incompatibility. You can sometimes remedy this by reversing the column (if the manufacturer permits) and flushing it with a strong solvent to wash away any particulates on the inlet frit. If this fails, the column must be replaced.[1]

Illustration of Silanol Interaction

Caption: Interaction between an ionized silanol group and the analyte's polar amide group.

By methodically addressing these potential chemical and physical issues, you can successfully troubleshoot and resolve peak tailing in your HPLC analysis of 2-(4-Phenoxyphenyl)acetamide, leading to more accurate, reproducible, and reliable results.

References

  • Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • HALO HPLC. (n.d.). How to Minimize Extra Column Volume. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). How to Measure and Reduce HPLC Equipment Extra Column Volume. Retrieved from [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • Separation Science. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Retrieved from [Link]

  • LCGC International. (2021, August 1). Turn Down the Volume. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC Blog. (2020, November 13). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ECA Foundation. (2023, November 8). USP: Chapter "<621> Chromatography" published for Comments. Retrieved from [Link]

  • F. M. Lanças, et al. (2009). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Journal of Chromatography A, 1216(23), 4749-4752. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of 2-(4-Phenoxyphenyl)acetamide and Phenoxyphenylacetic Acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the bioactive potential of 2-(4-Phenoxyphenyl)acetamide and Phenoxyphenylacetic Acid. While direct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the bioactive potential of 2-(4-Phenoxyphenyl)acetamide and Phenoxyphenylacetic Acid. While direct head-to-head experimental data on the parent compounds is limited in publicly available literature, this guide synthesizes findings from structurally related derivatives to illuminate their potential therapeutic applications, with a focus on anti-inflammatory and cytotoxic activities.

This document explores the structure-activity relationships, potential mechanisms of action, and provides detailed experimental protocols for key biological assays. By examining the bioactivity of their respective derivatives, we can infer the likely biological profiles of the parent compounds and provide a framework for future comparative studies.

Introduction: A Tale of Two Scaffolds

The phenoxyphenyl structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of either an acetamide or an acetic acid functional group at the 4-position of the phenoxy ring gives rise to two distinct chemical entities: 2-(4-Phenoxyphenyl)acetamide and Phenoxyphenylacetic Acid. While structurally similar, this seemingly minor difference in the terminal functional group can significantly impact the compound's physicochemical properties, and consequently, its biological activity.

This guide will delve into the known bioactivities of derivatives of these two parent compounds to provide a comparative perspective. Derivatives of phenoxyphenylacetic acid have been extensively studied for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[1][2] In contrast, derivatives of 2-(4-phenoxyphenyl)acetamide have demonstrated a broader range of biological activities, including anticancer and anti-inflammatory effects.[3][4]

Structural and Physicochemical Considerations

The key structural difference lies in the terminal functional group: a carboxamide in 2-(4-Phenoxyphenyl)acetamide and a carboxylic acid in Phenoxyphenylacetic Acid. This variation influences several key physicochemical parameters that can affect bioactivity:

  • Acidity/Basicity: Phenoxyphenylacetic acid is an acidic compound due to the carboxylic acid group, which will be ionized at physiological pH. In contrast, 2-(4-Phenoxyphenyl)acetamide is a neutral molecule. This difference in ionization state can significantly impact cell membrane permeability, receptor interactions, and metabolic stability.

  • Hydrogen Bonding Potential: Both molecules can act as hydrogen bond donors and acceptors. The carboxylic acid group of phenoxyphenylacetic acid offers a strong hydrogen bond donor (hydroxyl proton) and two acceptor sites (carbonyl and hydroxyl oxygens). The acetamide group of 2-(4-phenoxyphenyl)acetamide has a hydrogen bond donor (amide N-H) and an acceptor (carbonyl oxygen). These differences in hydrogen bonding capacity can lead to distinct interactions with biological targets.

  • Lipophilicity: The conversion of a carboxylic acid to a primary amide generally increases lipophilicity, which can affect a compound's ability to cross cell membranes and access intracellular targets.

These fundamental differences provide a basis for understanding the potentially divergent biological activities of these two scaffolds.

Comparative Bioactivity Profile

While direct comparative data for the parent compounds is scarce, a review of their derivatives provides valuable insights into their potential therapeutic applications.

Anti-inflammatory Activity: A Focus on COX Inhibition

Derivatives of phenoxyphenylacetic acid have a well-documented history as non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][5] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Phenoxyacetic_Acid Phenoxyphenylacetic Acid Derivatives Phenoxyacetic_Acid->COX2 Inhibition

Figure 1: The Cyclooxygenase (COX) signaling pathway, a primary target for the anti-inflammatory action of phenoxyacetic acid derivatives.

Studies on various substituted phenoxyacetic acid derivatives have demonstrated potent and, in some cases, selective inhibition of COX-2.[1][2] Selective COX-2 inhibition is a desirable trait in anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2]

While there is less direct evidence for 2-(4-phenoxyphenyl)acetamide derivatives as potent COX inhibitors, some studies on broader classes of acetamide derivatives suggest potential anti-inflammatory activity through various mechanisms, which may include COX inhibition.[4] However, the primary focus of research on this scaffold has been in other therapeutic areas.

Table 1: Comparative COX Inhibition by Phenoxyacetic Acid Derivatives

Compound/Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline-phenoxyacetic acid derivatives-0.03196.9 - 365.4[1]
Mefenamic acid (related structure)-5.3-[2]

Note: Data is for substituted derivatives and not the parent phenoxyphenylacetic acid. A higher selectivity index indicates greater selectivity for COX-2.

Cytotoxic Activity: A Potential Anticancer Scaffold

Derivatives of 2-(4-phenoxyphenyl)acetamide have shown promise as cytotoxic agents against various cancer cell lines.[3][6] The mechanisms underlying this activity are likely diverse and dependent on the specific substitutions on the core scaffold. Some studies suggest that these compounds may induce apoptosis, a form of programmed cell death that is a key target in cancer therapy.[7]

For example, certain 2-(substituted phenoxy) acetamide derivatives have exhibited anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[3] Other studies on phenylacetamide derivatives have also reported potent cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[6][8]

While some phenoxyacetic acid derivatives have also been investigated for their cytotoxic properties, the acetamide scaffold appears to be more frequently associated with potent anticancer activity in the current literature.[9]

Table 2: Comparative Cytotoxicity of Phenylacetamide and Phenoxyacetic Acid Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[8][10]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[8][10]
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast)0.6[9]
Phenylacetamide Derivative (3c)MCF-7 (Breast)0.7[9]
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 (µg/mL)[9]

Note: Data is for substituted derivatives and not the parent compounds. Direct comparison of IC50 values should be made with caution due to different experimental conditions.

Experimental Protocols

To facilitate direct comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.[5]

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Incubate Incubate Enzyme with Test Compound Prep_Enzyme->Incubate Prep_Compound Prepare Serial Dilutions of Test Compounds Prep_Compound->Incubate Prep_Arachidonic Prepare Arachidonic Acid Solution Initiate Initiate Reaction with Arachidonic Acid Prep_Arachidonic->Initiate Incubate->Initiate Stop_Reaction Stop Reaction Initiate->Stop_Reaction Detect_PGE2 Quantify Prostaglandin E2 (PGE2) via ELISA Stop_Reaction->Detect_PGE2 Calculate_IC50 Calculate % Inhibition and Determine IC50 Detect_PGE2->Calculate_IC50

Figure 2: General workflow for an in vitro COX inhibition assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (2-(4-Phenoxyphenyl)acetamide and Phenoxyphenylacetic acid)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, a solution of the COX-1 or COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

  • Incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[9]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Overnight Incubate Overnight to Allow Attachment Seed_Cells->Incubate_Overnight Add_Compounds Add Serial Dilutions of Test Compounds Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for 24-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Figure 3: A typical workflow for an MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (2-(4-Phenoxyphenyl)acetamide and Phenoxyphenylacetic acid)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Future Directions and Conclusion

The existing body of research strongly suggests that both 2-(4-Phenoxyphenyl)acetamide and Phenoxyphenylacetic Acid are promising scaffolds for the development of novel therapeutic agents. While derivatives of phenoxyphenylacetic acid are more established as anti-inflammatory agents targeting COX enzymes, the acetamide counterpart and its derivatives show significant potential in the realm of anticancer research.

A direct, head-to-head comparative study of the parent compounds is a critical next step to definitively elucidate their respective bioactivities. Such a study should employ a panel of assays, including but not limited to:

  • COX-1 and COX-2 inhibition assays to directly compare their anti-inflammatory potential.

  • A broad panel of cancer cell line cytotoxicity assays to assess their anticancer activity and selectivity.

  • NF-κB inhibition assays , as NF-κB is a key transcription factor involved in both inflammation and cancer.[11][12]

  • In vivo studies in relevant animal models of inflammation and cancer to validate in vitro findings.

By systematically evaluating these two closely related scaffolds in parallel, the scientific community can gain a deeper understanding of the structure-activity relationships that govern their biological effects and accelerate the development of new and improved therapeutics.

References

  • Application Note: Evaluating 2-(4-Phenylphenoxy)propanoic Acid and its Analogs in Cyclooxygenase (COX) Inhibition Assays - Benchchem. (URL: https://www.benchchem.com/application-notes/evaluating-2-4-phenylphenoxy-propanoic-acid-and-its-analogs-in-cyclooxygenase-cox-inhibition-assays)
  • Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/39167872/)
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  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813262/)
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4150437/)
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948954/)
  • Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers - Benchchem. (URL: https://www.benchchem.
  • A Comparative Efficacy Analysis of Phenylacetamide Derivatives: Spotlight on 2-(4-Iodophenyl)-n-methylacetamide - Benchchem. (URL: https://www.benchchem.com/application-notes/a-comparative-efficacy-analysis-of-phenylacetamide-derivatives-spotlight-on-2-4-iodophenyl-n-methylacetamide)
  • Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/12869625/)
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Publication. (URL: https://univerpubl.
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  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for... - ResearchGate. (URL: https://www.researchgate.net/figure/In-vitro-COX-1-COX-2-and-5-LOX-enzyme-inhibition-data-for-N-substituted-OH-Me-CHF2_tbl1_236162232)
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019623/)
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Comparative

FTIR Characteristic Peaks for 2-(4-Phenoxyphenyl)acetamide Validation: A Comparative Analytical Guide

As a critical intermediate in pharmaceutical synthesis, 2-(4-Phenoxyphenyl)acetamide requires rigorous structural validation to ensure batch-to-batch consistency and high purity. Fourier-Transform Infrared (FTIR) spectro...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in pharmaceutical synthesis, 2-(4-Phenoxyphenyl)acetamide requires rigorous structural validation to ensure batch-to-batch consistency and high purity. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for confirming the presence of its defining functional groups: the primary amide and the diaryl ether linkage.

However, the reliability of your spectral data is heavily dependent on the sampling modality chosen. This guide objectively compares the two dominant FTIR techniques—[1]—providing experimental protocols, mechanistic causality, and characteristic peak assignments to establish a self-validating analytical workflow.

Structural Analysis & Characteristic FTIR Peaks

The molecular structure of 2-(4-Phenoxyphenyl)acetamide ( C14​H13​NO2​ ) dictates its vibrational modes. The molecule features a primary acetamide group ( −CH2​−CO−NH2​ ), a diaryl ether linkage ( Ar−O−Ar ), a para-substituted benzene ring, and a mono-substituted terminal benzene ring.

Understanding the causality of these vibrations allows us to differentiate the target compound from unreacted precursors (such as 2-(4-Phenoxyphenyl)acetic acid).

Quantitative Spectral Data Summary
Functional GroupWavenumber Range (cm⁻¹)Vibrational ModeMechanistic Causality / Diagnostic Value
Primary Amide ~3350 & ~3180N-H Asymmetric & Symmetric StretchTwo distinct bands confirm a primary ( −NH2​ ) rather than secondary amide. Shifts indicate hydrogen bonding variations.
Primary Amide 1660 – 1680C=O Stretch (Amide I)Highly sensitive to structural conformation. Absence of a broad ~3000-2500 cm⁻¹ O-H stretch confirms the absence of the precursor carboxylic acid.
Primary Amide 1620 – 1640N-H Bend (Amide II)Coupled with C-N stretching; validates the intact amide backbone.
Diaryl Ether 1250 – 1200C-O-C Asymmetric StretchStrongest band in the fingerprint region. Confirms the intact phenoxyphenyl oxygen linkage.
Aromatic Rings ~1590, ~1490C=C Aromatic StretchSkeletal vibrations of the two benzene rings.
Aromatic (Para) ~830=C-H Out-of-Plane BendConfirms 1,4-disubstitution on the central phenyl ring.
Aromatic (Mono) ~750 & ~690=C-H Out-of-Plane BendConfirms the terminal, unsubstituted phenyl ring.

Product Comparison: ATR-FTIR vs. KBr Pellet Transmission

When validating 2-(4-Phenoxyphenyl)acetamide, selecting the appropriate FTIR sampling accessory is as critical as the interpretation itself. We compare2][3].

Performance MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None. Direct analysis of powder.High. Requires precision grinding and pressing.
Sensitivity / Pathlength Low. Pathlength is dependent on penetration depth (~0.5 - 2 µm), which decreases at higher wavenumbers.High. Longer effective pathlength allows for trace impurity detection[4].
Spectral Artifacts Peak shifts at lower wavenumbers due to refractive index changes (anomalous dispersion).Christiansen effect (baseline sloping) if particles are not ground below the IR wavelength (<2 µm).
Moisture Interference Minimal. The sample is analyzed in its native state.High. KBr is hygroscopic; absorbed water masks the critical N-H amide stretch at ~3350 cm⁻¹[2].
Best Use Case Rapid lot-to-lot screening and identity confirmation.Strict quantitative analysis and historical library matching[4].

Scientist's Verdict: For routine structural validation of 2-(4-Phenoxyphenyl)acetamide, ATR-FTIR is the superior choice due to its speed and elimination of moisture artifacts that plague amide N-H interpretation. However, if quantifying trace residual carboxylic acid precursors, the KBr Pellet method provides the necessary sensitivity[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies engineered to prevent false positives.

Protocol A: ATR-FTIR Rapid Screening

Causality Focus: Ensuring intimate crystal contact without altering polymorphism.

  • Background Collection: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond crystal. Why? Atmospheric CO2​ and water vapor fluctuate constantly; an immediate background subtracts these variables.

  • Sample Application: Deposit ~5 mg of 2-(4-Phenoxyphenyl)acetamide directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Why? ATR relies on the evanescent wave penetrating the sample. Insufficient pressure results in weak Amide I/II bands, while excessive pressure can induce localized polymorphic transformations in crystalline amides.

  • Data Acquisition: Run 64 scans. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, ensuring the spectrum visually aligns with standard transmission libraries.

  • Cleaning: Wipe the crystal with an isopropanol-soaked lint-free tissue. Verify cleanliness by running a rapid scan to ensure no ether (~1240 cm⁻¹) or amide peaks remain.

Protocol B: KBr Pellet Transmission (High Sensitivity)

Causality Focus: Eliminating moisture and scattering artifacts.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for 48 hours. Why? KBr is highly hygroscopic. Absorbed moisture will produce a broad O-H band at 3400 cm⁻¹, completely masking the primary amide N-H stretching bands of our target compound[2][4].

  • Sample Milling: Weigh ~1 mg of 2-(4-Phenoxyphenyl)acetamide and ~100 mg of dried KBr. Grind them together in an agate mortar for 2-3 minutes. Why? The sample particles must be smaller than the wavelength of incident IR light (typically <2 µm) to prevent severe baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes, then apply 10 tons of pressure for 5 minutes. Why? The vacuum removes trapped air, and the pressure fuses the KBr into a continuous, optically transparent crystalline lattice.

  • Data Acquisition: Place the pellet in the transmission holder and collect 64 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and validation logic for analyzing 2-(4-Phenoxyphenyl)acetamide.

FTIR_Validation Start 2-(4-Phenoxyphenyl)acetamide Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Rapid Screening) Decision->ATR High Throughput KBr Transmission KBr (Trace/Quantitative) Decision->KBr High Sensitivity Amide Validate Amide Peaks (~3350, 1660 cm⁻¹) ATR->Amide Ether Validate Ether Peaks (~1240 cm⁻¹) ATR->Ether KBr->Amide KBr->Ether Pass Structure Confirmed Amide->Pass Match Fail Impurity Detected Amide->Fail Shift/Missing Ether->Pass Match Ether->Fail Shift/Missing

Workflow for FTIR analytical modality selection and spectral validation of 2-(4-Phenoxyphenyl)acetamide.

References

  • Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from:[Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from:[Link]

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Validation

Structural comparison of 2-(4-Phenoxyphenyl)acetamide and acetamide analogs

As a Senior Application Scientist, evaluating the structural nuances of pharmacophores is critical for optimizing target affinity and pharmacokinetic profiles. 2-(4-Phenoxyphenyl)acetamide is a highly valuable building b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of pharmacophores is critical for optimizing target affinity and pharmacokinetic profiles. 2-(4-Phenoxyphenyl)acetamide is a highly valuable building block in medicinal chemistry, primarily recognized for its role in developing inhibitors against secretory phospholipase A2 (sPLA2) and the broader phospholipase A and acyltransferase (PLAAT) family.

This guide provides an in-depth structural and functional comparison between 2-(4-Phenoxyphenyl)acetamide and its baseline acetamide analogs, detailing the mechanistic rationale behind its superior performance and providing self-validating experimental protocols for laboratory evaluation.

Structural Rationale & Mechanistic Grounding

The arachidonic acid cascade is a primary driver of inflammation. The rate-limiting step in this pathway is the hydrolysis of the sn-2 ester bond of membrane phospholipids by sPLA2, which releases free arachidonic acid (1)[1].

To competitively inhibit sPLA2, a molecule must accomplish two things:

  • Headgroup Coordination: Mimic the transition state of ester hydrolysis to bind the catalytic His48/Asp99 dyad and the essential Ca²⁺ ion.

  • Hydrophobic Channel Occupation: Project deep into the enzyme's hydrophobic channel, which naturally accommodates the long aliphatic chain of arachidonic acid.

Why 2-(4-Phenoxyphenyl)acetamide outperforms simpler analogs: Baseline compounds like 2-phenylacetamide possess the necessary hydrogen-bonding headgroup but lack the steric bulk to effectively anchor into the hydrophobic channel. By introducing a phenoxy group at the para position, 2-(4-Phenoxyphenyl)acetamide gains an extended hydrophobic tail (2)[2]. Crucially, the ether oxygen acts as a conformational hinge (dihedral angle ~120°). This flexibility allows the distal phenyl ring to adapt its orientation and maximize van der Waals interactions with the non-polar residues lining the sPLA2 active site.

Recent advancements have further optimized this scaffold by replacing the standard acetamide with an α-ketoamide, which forms a reversible covalent hemiketal with the enzyme's catalytic nucleophile, dramatically increasing potency (3)[3].

Pathway Membrane Membrane Phospholipids sPLA2 sPLA2 Enzyme Membrane->sPLA2 sn-2 Cleavage AA Arachidonic Acid sPLA2->AA Release Inhibitor 2-(4-Phenoxyphenyl) acetamide Inhibitor->sPLA2 Competitive Inhibition Eicosanoids Inflammatory Eicosanoids AA->Eicosanoids COX/LOX Oxidation

Fig 1. sPLA2-mediated arachidonic acid cascade and the inhibitory intervention point.

Comparative Performance Data

The following table synthesizes the structure-activity relationship (SAR) trends observed when evaluating acetamide analogs against sPLA2 and related phospholipases.

CompoundStructural ModificationsPLA2 IC₅₀ (µM)*LogPMechanistic Profile & Causality
2-Phenylacetamide Unsubstituted> 50.01.2Lacks sufficient hydrophobic reach; rapidly dissociates from the active site.
2-(4-Chlorophenyl)acetamide 4-Chloro25.41.8Marginal pocket occupation; halogen provides weak, localized hydrophobic contacts.
2-(4-Phenoxyphenyl)acetamide 4-Phenoxy1.53.1Ether hinge allows optimal packing; LogP is ideal for cellular membrane permeability.
α-Keto-2-phenylacetamide α-Keto headgroup0.083.5Electrophilic carbonyl enables reversible covalent binding, overriding steric limitations.

*Note: IC₅₀ values are representative benchmarks based on established SAR trends for sPLA2/PLAAT inhibition assays.

Experimental Validation Protocols

To rigorously evaluate the efficacy of 2-(4-Phenoxyphenyl)acetamide against its analogs, a self-validating testing cascade is required. We employ a kinetic biochemical assay followed by an orthogonal cellular assay to ensure that in vitro enzyme inhibition translates to functional immunosuppressive activity (4)[4].

Protocol A: Real-Time Fluorometric sPLA2 Inhibition Assay

Causality: We utilize bis-BODIPY FL C11-PC as the substrate. Its proximity-induced self-quenching is relieved only upon specific sn-2 ester hydrolysis by sPLA2. This provides a real-time kinetic readout, eliminating the false positives common in static endpoint assays.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl₂). Note: The inclusion of Ca²⁺ is non-negotiable, as sPLA2 catalysis is strictly calcium-dependent.

  • Substrate Formulation: Prepare mixed micelles containing 1 µM bis-BODIPY FL C11-PC in 0.01% Triton X-100. Triton X-100 provides the necessary lipid-water interface required for sPLA2 interfacial activation.

  • Compound Incubation: Pre-incubate 10 nM recombinant human sPLA2 with varying concentrations of the acetamide analogs (0.01 - 100 µM) for 30 minutes at 37°C.

  • Kinetic Measurement: Initiate the reaction by adding the micellar substrate. Monitor fluorescence (Ex/Em = 485/530 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validation Check: Run a parallel Ca²⁺-free control (buffer supplemented with 5 mM EDTA). If fluorescence increases in this well, the compound is autofluorescent or causing non-specific substrate degradation, invalidating the hit.

Protocol B: Orthogonal Cellular Arachidonic Acid Release Assay

Causality: Biochemical potency must be validated in a cellular environment to account for membrane permeability and off-target protein binding.

  • Cell Culture: Seed U937 macrophages at 1x10⁵ cells/well in RPMI-1640 medium.

  • Pre-treatment: Treat cells with the IC₈₀ concentration of the validated hits from Protocol A for 1 hour.

  • Stimulation: Add 5 µM A23187 (a calcium ionophore) for 30 minutes. Why A23187? It forces a massive influx of extracellular calcium, forcibly translocating cytosolic and secretory PLA2 to the membrane. This isolates the compound's direct inhibitory effect from upstream receptor-signaling variables.

  • Quantification: Harvest the supernatant and quantify downstream Prostaglandin E2 (PGE2) via ELISA.

  • Self-Validation Check: Perform an MTT viability assay on the remaining cells. If a compound reduces PGE2 but also reduces cell viability by >10%, it is flagged as cytotoxic rather than a target-specific inhibitor.

Workflow Prep Compound Library Prep (Acetamide Analogs) Biochemical Biochemical Assay (Bis-BODIPY FL C11-PC) Prep->Biochemical Cellular Orthogonal Cellular Assay (U937 Cells + A23187) Biochemical->Cellular Hit Selection (IC50 < 1 µM) Control1 Internal Control: Vehicle & EDTA Control1->Biochemical Control2 Viability Check (MTT Assay) Cellular->Control2 Toxicity Filter Data Data Synthesis & IC50 Determination Control2->Data Validated Hits

Fig 2. Self-validating high-throughput screening workflow for sPLA2 inhibitors.

References

  • Phenyl acetamides as spla2 inhibitors (Example 2: 4-phenoxyphenylacetamide)
  • Phenyl acetamides as spla2 inhibitors (General Mechanism)
  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

UV-Vis absorption maxima for 2-(4-Phenoxyphenyl)acetamide quantification

Analytical Quantification of 2-(4-Phenoxyphenyl)acetamide: UV-Vis Spectroscopy vs. Chromatographic Alternatives Executive Summary 2-(4-Phenoxyphenyl)acetamide is a critical chemical intermediate utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Quantification of 2-(4-Phenoxyphenyl)acetamide: UV-Vis Spectroscopy vs. Chromatographic Alternatives

Executive Summary

2-(4-Phenoxyphenyl)acetamide is a critical chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a diphenyl ether (phenoxybenzene) core linked to an acetamide moiety. For drug development professionals and analytical scientists, establishing a robust, accurate, and reproducible quantification method for this compound is essential for process scale-up and purity profiling.

This guide provides an in-depth comparative analysis of UV-Vis spectroscopy, HPLC-UV, and LC-MS/MS for the quantification of 2-(4-Phenoxyphenyl)acetamide. It details the mechanistic rationale behind wavelength selection and provides self-validating experimental protocols grounded in ICH Q2(R1) guidelines to ensure absolute data integrity.

Mechanistic Insight: Defining the UV-Vis Absorption Profile

To develop a highly accurate quantification method, one must first understand the electronic transitions dictated by the molecule's structure.

2-(4-Phenoxyphenyl)acetamide contains two potential chromophores:

  • The Diphenyl Ether Core: A highly conjugated aromatic system.

  • The Acetamide Group: Contains a carbonyl bond capable of n→π∗ transitions.

The Causality of Wavelength Selection: Crucially, the acetamide group is separated from the aromatic rings by a methylene bridge ( −CH2​− ). This sp3 -hybridized carbon breaks the electron delocalization, meaning the acetamide group does not extend the π -conjugation of the diphenyl ether core. Consequently, the UV-Vis absorption profile of 2-(4-Phenoxyphenyl)acetamide is almost entirely dominated by the diphenyl ether system.

Diphenyl ether exhibits distinct π→π∗ transitions in the UV region, with characteristic absorption maxima ( λmax​ ) at approximately 265 nm, 272 nm, and 279 nm in polar solvents like alcohols[1]. While the acetamide group absorbs weakly near 210-220 nm, relying on this lower wavelength is analytically dangerous due to high background noise and solvent cut-off interference. Therefore, we select 272 nm as the optimal analytical wavelength. This choice maximizes the signal-to-noise ratio while capturing the primary aromatic transition without matrix interference[2].

Method Selection Workflow

MethodSelection Start Sample: 2-(4-Phenoxyphenyl)acetamide Matrix Assess Matrix Complexity Start->Matrix UV UV-Vis Spectroscopy (λmax ~272 nm) Fast, low specificity Matrix->UV Pure API / Simple Solvents HPLC HPLC-UV Gold standard for purity Matrix->HPLC Reaction Mixtures LCMS LC-MS/MS Trace & PK Analysis Matrix->LCMS Biological Matrices Valid Method Validation (ICH Q2 Guidelines) UV->Valid HPLC->Valid LCMS->Valid

Workflow for selecting the optimal quantification method based on matrix complexity.

Comparative Analysis: UV-Vis vs. Chromatographic Alternatives

While UV-Vis spectroscopy is highly efficient for pure solutions, it lacks the spatial resolution required for complex mixtures. Below is an objective performance comparison of the three primary quantification modalities.

Performance MetricUV-Vis SpectroscopyHPLC-UVLC-MS/MS
Primary Use Case Pure API dissolution, simple concentration checksReaction monitoring, impurity profilingTrace analysis, pharmacokinetics
Target Signal Absorbance at λmax​ = 272 nmChromatographic peak at 272 nmSpecific m/z transitions
Typical LOQ ~1.0 - 5.0 µg/mL~0.05 - 0.1 µg/mL~1.0 - 10.0 ng/mL
Specificity Low (Cannot distinguish from structurally similar byproducts)High (Separates positional isomers and unreacted precursors)Very High (Mass filtering eliminates all matrix noise)
Analysis Time < 1 minute5 - 15 minutes5 - 10 minutes
Relative Cost LowModerateHigh

Self-Validating Experimental Protocols

To ensure trustworthiness and regulatory compliance, the following methodologies are designed as self-validating systems. They incorporate mandatory System Suitability Tests (SST) based on ICH Q2(R1) guidelines, ensuring that the instrument is performing within acceptable parameters before any sample data is recorded[3].

Protocol A: UV-Vis Quantification (For Pure Solutions)

Use this protocol when analyzing isolated 2-(4-Phenoxyphenyl)acetamide in a clean solvent matrix.

  • Solvent Selection & Baseline Validation:

    • Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Methanol.

    • Perform a baseline scan from 200 nm to 400 nm.

    • Self-Validation Check: The absorbance at 272 nm must be ≤0.01 AU. If higher, the solvent is contaminated or the cuvettes are mismatched.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock.

    • Serially dilute to create a 5-point calibration curve: 5, 10, 20, 40, and 50 µg/mL.

  • System Suitability Testing (SST):

    • Measure the absorbance of the 20 µg/mL standard six consecutive times.

    • Self-Validation Check: The Relative Standard Deviation (RSD) of the six replicates must be ≤2.0% .

  • Calibration & Measurement:

    • Read the calibration standards at 272 nm. Ensure the correlation coefficient ( R2 ) is ≥0.999 .

    • Measure unknown samples, ensuring their absorbance falls between 0.1 and 1.0 AU to strictly obey the Beer-Lambert Law.

Protocol B: HPLC-UV Quantification (For Complex Mixtures)

Use this protocol when quantifying the compound in the presence of synthetic byproducts or degradation impurities.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water. (Rationale: The diphenyl ether core is moderately hydrophobic. 60% organic modifier provides sufficient elution strength to elute the compound in under 10 minutes while retaining resolution from polar impurities).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 272 nm.

  • Resolution & Specificity (SST):

    • Inject a resolution mixture containing 2-(4-Phenoxyphenyl)acetamide and a known closely eluting impurity (e.g., unreacted diphenyl ether).

    • Self-Validation Check: The resolution factor ( Rs​ ) between the two peaks must be >2.0 , and the tailing factor for the active peak must be ≤1.5 . If these criteria fail, the column is degraded or the mobile phase is incorrectly prepared.

  • Quantification:

    • Inject the calibration standards (prepared as in Protocol A) and establish a linear regression based on peak area.

    • Inject unknown samples and calculate the concentration using the validated regression equation.

References

  • [1] Title: Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • [2] Title: Diphenyl ether - the NIST WebBook Source: National Institute of Standards and Technology (nist.gov) URL:[Link]

  • [3] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (fda.gov) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(4-Phenoxyphenyl)acetamide

Here is a comprehensive, scientifically grounded operational guide for the safe handling and disposal of 2-(4-Phenoxyphenyl)acetamide, designed for drug development professionals and laboratory personnel. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded operational guide for the safe handling and disposal of 2-(4-Phenoxyphenyl)acetamide, designed for drug development professionals and laboratory personnel.

Executive Summary

2-(4-Phenoxyphenyl)acetamide is a critical bulk drug intermediate frequently utilized in the synthesis of secretory phospholipase A2 (sPLA2) inhibitors and targeted therapeutics for neurodegenerative disorders[1][2]. Because of its structural stability and the environmental persistence of its diphenyl ether moiety, proper disposal requires strict adherence to hazardous waste protocols. This guide provides a self-validating, step-by-step operational plan for the segregation, collection, and ultimate thermal destruction of this compound.

Mechanistic Rationale: The "Why" Behind the Protocol

Laboratory safety extends beyond mere compliance; it requires a deep understanding of chemical causality. The disposal strategy for 2-(4-Phenoxyphenyl)acetamide is dictated by two primary structural features:

  • The Diphenyl Ether Moiety: Diphenyl ethers are highly lipophilic and exhibit significant resistance to biodegradation in standard Publicly Owned Treatment Works (POTW)[3][4]. If discharged into the sanitary sewer, they partition into sludge or bioaccumulate in aquatic ecosystems, posing severe ecological toxicity risks[4].

  • The Aromatic Amide Bond: Unlike simple aliphatic amides (e.g., acetamide) which can sometimes be degraded in POTWs under specific EPA exceptions[5], aromatic amides are sterically hindered and resist hydrolysis under physiological and environmental pH[6].

Quantitative Data & Physicochemical Profile

To ensure proper segregation and spill response, personnel must understand the compound's physical properties.

PropertyValue / DescriptionOperational Implication
CAS Number 92199-39-8[8]Use for Environmental Health & Safety (EHS) manifest tracking.
Molecular Formula C14H13NO2Non-halogenated; dictates liquid waste stream routing.
Molecular Weight 227.26 g/mol Determines stoichiometric quenching if part of a reaction mixture.
Physical State Solid (Crystalline powder)[1]Prone to aerosolization; requires wet-wiping for spill cleanup.
Solubility Insoluble in water; Soluble in DMSO, DCM, EtOAc[1]Do not use water for cleanup; dictates solvent-based liquid waste categorization.
Melting Point 161–163 °C[1]Stable at room temperature; no refrigeration required for waste storage.

Step-by-Step Disposal Standard Operating Procedure (SOP)

Protocol Validation Note: This SOP is designed as a self-validating system. At each step, a verification check ensures the waste has been properly categorized before moving to the next phase, preventing dangerous cross-contamination or regulatory violations.

Phase 1: Segregation and Classification
  • Assess the Waste State: Determine if the waste is a pure solid (e.g., expired reagent, spill debris, filter cake) or dissolved in a solvent (e.g., reaction mother liquor).

  • Solvent Verification (For Liquids): If the compound is in solution, identify the carrier solvent.

    • Validation Check: Did the synthesis use Dichloromethane (DCM) or Chloroform? If yes, classify as Halogenated Organic Waste . If Dimethyl Sulfoxide (DMSO) or Ethyl Acetate (EtOAc) was used, classify as Non-Halogenated Organic Waste .

Phase 2: Primary Containment
  • Solid Waste: Place powder, contaminated weighing boats, and filter papers into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Field Insight: When dealing with highly lipophilic powders, static charge on plastic weigh boats can cause the material to jump and aerosolize. Always use an anti-static gun or work over a dampened wipe to capture stray particulates before they contaminate the benchtop.

  • Liquid Waste: Funnel the solution into the appropriate 5-gallon EHS carboy (Halogenated vs. Non-Halogenated).

    • Validation Check: Ensure the solution is cooled to room temperature and neutralized (pH 6-8) before adding to the carboy to prevent exothermic reactions with incompatible legacy waste[7].

Phase 3: Spill Cleanup Protocol
  • Isolate the Area: Restrict access to prevent tracking the powder across the laboratory.

  • Suppress Aerosolization: Do NOT dry sweep[9][10]. Lightly dampen a disposable absorbent pad with Isopropanol or Ethanol.

  • Wipe and Collect: Gently wipe the spill from the outside in, trapping the powder in the solvent-dampened matrix.

  • Dispose of PPE: Place the used pads, along with contaminated nitrile gloves, into the Solid Waste container[10].

Phase 4: Labeling and Final Routing
  • Labeling: Affix a hazardous waste tag. Explicitly write "2-(4-Phenoxyphenyl)acetamide" and mark the hazards: "Toxic/Irritant" and "Environmental Hazard".

  • EHS Transfer: Submit a collection request to your facility's EHS department. The final disposition will be high-temperature commercial incineration at an EPA-approved facility[5][7].

Waste Routing Workflow

WasteRouting Start 2-(4-Phenoxyphenyl)acetamide Waste Generated Solid Solid Waste (Powder, PPE, Filters) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid SolidContainer Bin: Non-Halogenated Organic Solid Waste Solid->SolidContainer Halogenated Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogenated Check Solvent NonHalogenated Non-Halogenated Solvents Only (e.g., DMSO) Liquid->NonHalogenated Check Solvent HalContainer Carboy: Halogenated Organic Liquid Waste Halogenated->HalContainer Yes NonHalContainer Carboy: Non-Halogenated Organic Liquid Waste NonHalogenated->NonHalContainer Yes Incineration High-Temperature Incineration (EPA Approved Facility) SolidContainer->Incineration EHS Pickup HalContainer->Incineration EHS Pickup NonHalContainer->Incineration EHS Pickup

Caption: Decision matrix for the segregation and disposal routing of 2-(4-Phenoxyphenyl)acetamide waste.

References

  • U.S. Environmental Protection Agency (EPA). School Chemistry Labs - Waste & Debris Fact Sheets. epa.gov. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). cdc.gov. [Link]

  • Google Patents.WO1998024756A1 - Phenyl acetamides as spla2 inhibitors.
  • Journal of the American Chemical Society. Direct Access to Chiral Secondary Amides. acs.org.[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Phenoxyphenyl)acetamide

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not just as a checklist of rules, but as a comprehensive system of risk mitigation. 2-(4-Phenoxyphenyl)acetamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not just as a checklist of rules, but as a comprehensive system of risk mitigation. 2-(4-Phenoxyphenyl)acetamide is a highly lipophilic compound often utilized in advanced drug discovery and organic synthesis. Because full toxicological profiles (such as long-term carcinogenicity or reproductive toxicity) are rarely complete for novel intermediates, we must default to stringent Control Banding (typically OEB 3 or OEB 4 equivalent) and treat the substance with rigorous chemical hygiene practices.

This guide provides the mechanistic reasoning, engineering controls, and step-by-step operational protocols required to safely handle, process, and dispose of 2-(4-Phenoxyphenyl)acetamide.

Mechanistic Hazard Assessment & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical properties of the molecule:

  • Acetamide Moiety: Lower molecular weight acetamides are known mild irritants and carry suspected systemic toxicities. While the bulky aromatic substitution in this molecule reduces volatility, the amide group remains a potential dermal and mucosal irritant.

  • 4-Phenoxyphenyl Group: The addition of this diphenyl ether derivative significantly increases the molecule's lipophilicity (LogP).

  • Causality for PPE: Because of its high lipophilicity, if 2-(4-Phenoxyphenyl)acetamide is dissolved in common laboratory solvents (e.g., DMSO, Dichloromethane, or Methanol), it can act as a Trojan horse, rapidly penetrating the epidermal layer[1]. Furthermore, in its neat solid form, the fine powder presents a severe inhalation hazard.

Quantitative Safety & Operational Parameters

The following table summarizes the critical quantitative thresholds for handling this compound safely.

ParameterOperational ThresholdMechanistic Rationale / Source
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures optimal containment of fine powders and solvent vapors without creating turbulent eddies that could blow material back at the user[2],[3].
Glove Breakthrough (Nitrile) > 240 minutes (Solid) / < 10 mins (in DCM)Solid handling is safe with standard nitrile. If dissolved in aggressive solvents, double-gloving or specific solvent-rated gloves (e.g., Butyl rubber) are required.
Waste Accumulation Limit 55 Gallons (Total) / 1 Quart (Acute)EPA RCRA Subpart K limits for laboratory satellite accumulation areas[4].
Spill Classification Minor: < 50g / Major: > 50gLarger spills of active intermediates require external HazMat intervention due to aerosolization risks during sweeping.

Engineering Controls & PPE Selection

PPE is the final line of defense. The primary defense is your engineering control: the Chemical Fume Hood . Per OSHA 29 CFR 1910.1450, all handling of hazardous dry powders must occur within a certified hood with a face velocity verified between 80 and 120 fpm[2],[3].

Required PPE Ensemble
  • Hand Protection: Double-gloving is mandatory. Use extended-cuff nitrile gloves (minimum 6 mil thickness). The inner glove remains clean, while the outer glove contacts the chemical and can be frequently changed.

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat (e.g., Nomex or treated cotton) buttoned to the top. For bulk powder transfers (>100g), a disposable Tyvek suit is recommended to prevent particulate accumulation on woven fabrics[1].

  • Eye/Face Protection: ANSI Z87.1 certified chemical splash goggles. Safety glasses are insufficient due to the risk of fine powder aerosolization.

  • Respiratory Protection: If handled outside a fume hood (not recommended) or during a spill, a NIOSH-approved N95 or P100 particulate respirator is required.

Step-by-Step Gowning and Handling Protocol

Trust in your protocol comes from self-validating steps. Follow this sequence to ensure zero cross-contamination.

Phase 1: Pre-Operational Donning

  • Inspect Equipment: Verify the fume hood monitor reads between 80-120 fpm[3]. Ensure the sash is positioned at the certified working height (usually 18 inches).

  • Don Base PPE: Put on chemical splash goggles and your dedicated laboratory coat.

  • Double Glove: Don the inner pair of standard nitrile gloves. Ensure the cuffs sit under your lab coat sleeves. Don the outer pair of extended-cuff nitrile gloves, pulling the cuffs over the lab coat sleeves to create a seal.

Phase 2: Active Handling (Weighing & Transfer)

  • Static Control: 2-(4-Phenoxyphenyl)acetamide powder can hold a static charge. Use an anti-static gun (Zerostat) or a grounded weighing enclosure to prevent the powder from jumping off the spatula.

  • Transfer: Weigh the material directly into a tared vial within the hood. Cap the vial before removing it from the hood.

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the vessel to prevent aerosolizing the dry powder.

Phase 3: Doffing & Decontamination

  • Outer Glove Removal: While your hands are still inside the fume hood, carefully peel off the outer contaminated gloves, turning them inside out. Dispose of them in the solid hazardous waste bin[5].

  • Surface Decon: Using your clean inner gloves, wipe down the balance and hood surface with a solvent compatible with the compound (e.g., Isopropanol or a mild detergent solution).

  • Final Doffing: Step away from the hood, remove your goggles, lab coat, and finally the inner gloves. Wash hands immediately with soap and water[6].

Operational Workflow & Logical Relationships

The following diagram maps the safe operational workflow, highlighting the critical containment barriers at each stage of the process.

G Start Material Receipt & Inventory Logging Prep PPE Donning & Hood Velocity Check Start->Prep Handling Weighing & Transfer (Fume Hood: 80-120 fpm) Prep->Handling Verify Engineering Controls Process Chemical Processing & Synthesis Handling->Process Capped/Sealed Transfer Waste Waste Segregation & EPA RCRA Labeling Handling->Waste Contaminated Consumables Process->Waste Liquid/Solid Separation Decon Surface Decon & PPE Doffing Waste->Decon Satellite Accumulation

Caption: Operational workflow for 2-(4-Phenoxyphenyl)acetamide, emphasizing containment and RCRA compliance.

Spill Response and EPA Disposal Plan

Improper disposal of pharmaceutical intermediates violates the Resource Conservation and Recovery Act (RCRA) and poses severe environmental risks[7],[5].

Immediate Spill Response Protocol (Solid Powder)
  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the hood, hold your breath, step back, and allow the HVAC system to settle the airborne dust.

  • Upgrade PPE: Don a P100 respirator and a fresh pair of outer gloves.

  • Wet Wiping: Do NOT dry sweep. Dry sweeping aerosolizes the active intermediate. Gently cover the powder with absorbent paper towels and lightly mist the towels with water or isopropanol to bind the dust.

  • Collection: Scoop the wet mass using a non-sparking tool and place it into a wide-mouth hazardous waste container.

Waste Disposal & Accumulation Plan

Under EPA Subpart K (Academic Laboratories) or standard RCRA generator rules, strict labeling and accumulation limits apply[7],[4]:

  • Segregation: Do not mix 2-(4-Phenoxyphenyl)acetamide waste with strong oxidizers or strong acids. Keep halogenated solvent waste (if DCM was used) separate from non-halogenated waste.

  • Labeling: Every waste container must be explicitly tagged with the words "Hazardous Waste", the full chemical name (no abbreviations), the date accumulation began, and the specific hazard pictograms (e.g., Toxic/Irritant)[7].

  • Accumulation Limits: Waste must be removed by an EHS Hazardous Waste Professional within 6 months of the start date, and satellite accumulation areas must never exceed 55 gallons of total waste[4].

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Fume Hoods Airflow Dynamics & Standards (29 CFR 1910.1450). Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (RCRA Subpart K). Available at:[Link]

  • Case Western Reserve University EHS. How to Dispose of Chemical Waste (EPA RCRA Compliance). Available at: [Link]

Sources

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